Methyl 2,6-difluorobenzoate
Description
Properties
IUPAC Name |
methyl 2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFLTKQLFSKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333831 | |
| Record name | Methyl 2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13671-00-6 | |
| Record name | Methyl 2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,6-difluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2,6-difluorobenzoate (CAS: 13671-00-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,6-difluorobenzoate (CAS: 13671-00-6), a key fluorinated aromatic ester utilized as a versatile intermediate in organic synthesis. This document details its physicochemical properties, spectral data, safety and handling protocols, and a detailed experimental procedure for its synthesis. The information is curated to support researchers and professionals in the fields of chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 6, and a methyl ester group at position 1. This unique substitution pattern imparts specific reactivity and properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 13671-00-6 | [2][3][4][5] |
| Molecular Formula | C₈H₆F₂O₂ | [4] |
| Molecular Weight | 172.13 g/mol | [2][3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 203-204 °C (lit.) | [2][3][5] |
| Density | 1.281 g/mL at 25 °C (lit.) | [2][3][5] |
| Refractive Index (n20/D) | 1.476 (lit.) | [2][3] |
| Flash Point | 95 °C (203 °F) - closed cup | [2][3] |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane) | [1] |
Spectral Data for Structural Elucidation
The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following table summarizes key spectral information.
Table 2: Spectral Data of this compound
| Technique | Data Highlights | Source(s) |
| Mass Spectrometry (GC-MS) | m/z peaks at 172 (M+), 141, 113 | [4] |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Spectra available in chemical databases | [4][6] |
| Infrared Spectroscopy (FTIR) | Spectra available in chemical databases | [4] |
Synthesis of this compound
This compound is typically synthesized via the Fischer-Speier esterification of 2,6-difluorobenzoic acid with methanol, using a strong acid as a catalyst.[5][7][8] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed.[7][8]
Detailed Experimental Protocol
The following is a generalized, yet detailed, protocol for the synthesis of this compound based on the Fischer-Speier esterification method.[5][9][10]
Materials:
-
2,6-Difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Chloride (NaCl) solution (Brine)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for high purity)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for a period of 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid, be cautious of CO₂ evolution), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
Safety and Handling
This compound is classified as an irritant.[4] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Description | Source(s) |
| Causes skin irritation | H315 | [4] | |
| Causes serious eye irritation | H319 | [4] | |
| May cause respiratory irritation | H335 | [4] |
Precautionary Measures:
-
Wear protective gloves, safety glasses with side shields, and a lab coat.[2][3]
-
Avoid breathing fumes, mist, or vapors.
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Applications in Synthesis
This compound serves as a valuable building block in organic synthesis, particularly for introducing the 2,6-difluorophenyl moiety into larger molecules. This structural motif is of interest in medicinal chemistry and materials science. It has been documented as an intermediate in the synthesis of more complex molecules, such as 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid.[5]
Conclusion
This compound is a key chemical intermediate with well-defined properties and established synthetic routes. This guide provides essential technical information for its safe handling, synthesis, and characterization, serving as a valuable resource for researchers and professionals in drug development and chemical synthesis. The provided data and protocols are intended to facilitate its effective use in the laboratory and in the development of new chemical entities.
References
- 1. chembk.com [chembk.com]
- 2. This compound 97 13671-00-6 [sigmaaldrich.com]
- 3. 2,6-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 13671-00-6 [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Physical and chemical properties of Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester of significant interest in organic synthesis, serving as a key intermediate in the preparation of various pharmaceuticals, agrochemicals, and specialty materials. Its chemical structure, characterized by a benzene ring substituted with two fluorine atoms ortho to a methyl ester group, imparts unique reactivity and properties that are highly valued in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectral data.
Chemical Identity and Physical Properties
This compound is a colorless liquid at room temperature.[1] It is soluble in common organic solvents such as ether, acetone, and dichloromethane.[1] The fundamental identifiers and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 2,6-Difluorobenzoic acid methyl ester[2] |
| CAS Number | 13671-00-6[3] |
| Molecular Formula | C₈H₆F₂O₂ |
| Molecular Weight | 172.13 g/mol [3] |
| InChI | InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3[4] |
| InChIKey | QNPFLTKQLFSKBY-UHFFFAOYSA-N[3][4] |
| SMILES | COC(=O)c1c(F)cccc1F[3][4] |
Table 2: Physical Properties of this compound
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | 203-204 °C (lit.)[3] |
| Density | 1.281 g/mL at 25 °C (lit.)[3] |
| Refractive Index (n20/D) | 1.476 (lit.)[3] |
| Flash Point | 95 °C (203 °F) - closed cup[3] |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane)[1] |
Spectral Data
The following tables summarize the key spectral data for this compound. Detailed spectral analyses are crucial for the confirmation of its structure and purity.
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 5: Mass Spectrometry (MS) Data of this compound
| m/z | Interpretation |
| 172 | Molecular Ion [M]⁺[5] |
| 141 | [M - OCH₃]⁺ (Base Peak)[5] |
| 113 | [M - COOCH₃]⁺[5] |
Table 6: Infrared (IR) Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the esterification of 2,6-difluorobenzoic acid. A detailed protocol is described below.
Reaction Scheme:
Materials:
-
2,6-Difluorobenzoic acid
-
Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.
Analytical Characterization
A representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
GC Conditions (Representative):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
MS Conditions (Representative):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-300 amu
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable solvent such as ethyl acetate or dichloromethane.
Reactivity and Applications
This compound is a versatile building block in organic synthesis. The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring and influences the reactivity of the ester group. It is commonly used in the synthesis of more complex molecules, including:
-
Pharmaceuticals: As a precursor to various active pharmaceutical ingredients where the difluorobenzoyl moiety is a key structural feature.
-
Agrochemicals: In the development of novel pesticides and herbicides.[1]
-
Polymers and Materials Science: As a monomer or starting material for the synthesis of specialty polymers with enhanced thermal stability and specific electronic properties.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing fumes, mist, vapors, or spray.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
Spectral Analysis of Methyl 2,6-difluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Methyl 2,6-difluorobenzoate (CAS No: 13671-00-6), a key intermediate in various synthetic applications. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance characteristics, offering a foundational dataset for quality control, structural confirmation, and further research.
Molecular and Spectroscopic Overview
This compound is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of approximately 172.13 g/mol .[1][2] Spectroscopic analysis is crucial for confirming its identity and purity. The following sections present the key spectral data obtained from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern that is characteristic of its structure. The molecular ion peak and key fragments are summarized below.
Table 1: Mass Spectrometry Data for this compound
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Intensity | Notes |
| 172 | [C₈H₆F₂O₂]⁺ | Moderate | Molecular Ion (M⁺)[1][3] |
| 141 | [C₇H₃F₂O]⁺ | High (Base Peak) | Loss of a methoxy radical (•OCH₃)[1] |
| 113 | [C₆H₃F₂]⁺ | Moderate | Loss of carbon monoxide (CO) from the m/z 141 fragment[1] |
The fragmentation pathway is initiated by the loss of the methoxy radical from the ester group to form the stable 2,6-difluorobenzoyl cation, which represents the base peak at m/z 141. Subsequent loss of a neutral carbon monoxide molecule results in the fluorinated phenyl cation at m/z 113.
References
A Comprehensive Technical Guide to the Safe Handling of Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,6-difluorobenzoate, a fluorinated aromatic ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, imparted by the fluorine substituents, make it a versatile reagent. However, like many specialized chemical compounds, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for a scientific audience.
Physicochemical and Toxicological Profile
A clear understanding of the intrinsic properties of a chemical is the foundation of safe handling. The following tables summarize the key physicochemical and toxicological data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13671-00-6 | [1] |
| Molecular Formula | C₈H₆F₂O₂ | [1] |
| Molecular Weight | 172.13 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 203-204 °C (lit.) | |
| Density | 1.281 g/mL at 25 °C (lit.) | |
| Flash Point | 95 °C (203 °F) - closed cup | |
| Refractive Index | n20/D 1.476 (lit.) |
Table 2: Toxicological Data Summary
| Endpoint | Value | Species | Route | Reference |
| Acute Oral Toxicity (LD50) | No data available | - | - | - |
| Acute Inhalation Toxicity (LC50) | No data available | - | - | - |
| Acute Dermal Toxicity (LD50) | No data available | - | - | - |
| Skin Corrosion/Irritation | Causes skin irritation | Not specified | Dermal | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Not specified | Ocular | [2][3] |
| Respiratory Sensitization | May cause respiratory irritation | Not specified | Inhalation | [2][3] |
Note: The absence of specific LD50 and LC50 values in publicly available literature underscores the need for cautious handling and the application of the precautionary principle.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
Hazard Statements:
Signal Word: Warning
Pictogram:
Caption: GHS Hazard Pictogram for Irritation.
Safe Handling and Experimental Protocols
Given the irritant nature of this compound, strict adherence to safe laboratory practices is essential. The following workflow and protocols are recommended for handling this compound.
General Handling Workflow
Caption: Recommended workflow for handling this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.
-
Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Skin Protection: A flame-retardant lab coat should be worn and kept fastened.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contamination is suspected.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this should be a secondary control measure.
Spill and Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.
Signaling Pathways and Mechanistic Toxicity
Currently, there is a lack of specific information in the public domain regarding the signaling pathways directly affected by this compound or its precise mechanism of toxicity. The irritant effects are likely due to its chemical reactivity and ability to interact with biological macromolecules in the skin, eyes, and respiratory tract. The incorporation of fluorine atoms can alter the electronic properties of the benzoic acid moiety, potentially influencing its reactivity and biological interactions. Further research is needed to elucidate the specific cellular and molecular targets of this compound.
Conclusion
This compound is a valuable chemical intermediate with a manageable hazard profile when handled with appropriate care and precaution. The primary hazards are skin, eye, and respiratory irritation. By adhering to the guidelines outlined in this technical guide, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and following established emergency procedures, researchers, scientists, and drug development professionals can safely utilize this compound in their work. A continued commitment to a strong safety culture and the principle of minimizing all chemical exposures is essential for a safe and productive research environment.
References
Key Reactive Sites on the Methyl 2,6-difluorobenzoate Molecule: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-difluorobenzoate is a versatile building block in organic synthesis, prized for the unique reactivity conferred by its fluorine substituents. This technical guide provides a comprehensive overview of the key reactive sites on the this compound molecule. It delves into the electronic effects of the fluorine and methyl ester groups, which govern the molecule's susceptibility to electrophilic and nucleophilic attack, as well as ortho-lithiation. Detailed experimental protocols for representative reactions are provided, alongside a quantitative summary of reactivity data. This document serves as a critical resource for chemists leveraging this molecule in the design and synthesis of novel compounds for pharmaceutical and materials science applications.
Introduction: The Influence of Fluorine on Aromatic Reactivity
The presence of two fluorine atoms on the aromatic ring of this compound profoundly influences its chemical reactivity. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack compared to benzene. However, fluorine also possesses a lone pair of electrons that can be donated to the aromatic π-system through a resonance effect (+M). While the inductive effect is generally stronger, the resonance effect plays a crucial role in directing the regioselectivity of electrophilic substitution reactions.
Conversely, the strong electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (SNAr). The methyl ester group, also an electron-withdrawing group, further enhances this effect and also provides a site for reactions such as hydrolysis and reduction.
Principal Reactive Sites and Reaction Types
The key reactive sites on the this compound molecule can be categorized as follows:
-
The Aromatic Ring:
-
Electrophilic Aromatic Substitution (EAS): Despite the deactivating effect of the fluorine and methyl ester groups, the ring can undergo electrophilic attack, primarily at the C3 and C5 positions (meta to the ester and ortho/para to the fluorines). The fluorine atoms act as ortho-, para- directors, but the steric hindrance from the adjacent ester group and the deactivating nature of the ester group favor substitution at the less hindered C3 and C5 positions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it a prime candidate for SNAr reactions. Nucleophiles can attack the carbon atoms bearing the fluorine atoms (C2 and C6), leading to their displacement. The reaction is further facilitated by the presence of the electron-withdrawing ester group.
-
Ortho-Lithiation: The acidity of the protons on the aromatic ring is increased by the inductive effect of the fluorine atoms. This allows for regioselective deprotonation at the C3 position using a strong base, such as an organolithium reagent, in a process known as directed ortho-lithiation. This creates a powerful nucleophilic site for the introduction of various electrophiles.
-
-
The Methyl Ester Group:
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
-
Transesterification: The methyl group can be exchanged with other alkyl groups under appropriate conditions.
-
Quantitative Reactivity Data
The following table summarizes key quantitative data regarding the reactivity of this compound and closely related compounds.
| Reaction Type | Substrate | Reagents | Product | Yield (%) | Reference |
| Electrophilic Aromatic Substitution (Nitration) | Methyl benzoate (analogue) | HNO₃, H₂SO₄ | Methyl 3-nitrobenzoate | 77% | [1] |
| Nucleophilic Aromatic Substitution | Methyl pentafluorobenzoate (analogue) | Phenothiazine, K₃PO₄ | Methyl 2,3,5,6-tetrafluoro-4-(10H-phenothiazin-10-yl)benzoate | Not specified | [2] |
| Ortho-Lithiation | 2-Fluorobenzoic acid (analogue) | s-BuLi, TMEDA, then CH₃I | 2-Fluoro-6-methylbenzoic acid | Not specified | [3][4] |
| Hydrolysis | 2,6-Difluorobenzonitrile (analogue) | High-temperature liquid water | 2,6-Difluorobenzamide | 64.27% | [5] |
Note: Data for exact reactions on this compound is limited in the reviewed literature. The provided data for analogous compounds offers valuable insights into expected reactivity and yields.
Experimental Protocols
Protocol for Directed Ortho-Lithiation of a 2,6-Difluorobenzoic Acid Derivative
This protocol is adapted from the directed lithiation of unprotected benzoic acids and can be applied to introduce a substituent at the C3 position of a 2,6-difluorobenzoic acid derivative.[3][4]
Materials:
-
2,6-Difluorobenzoic acid derivative
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the 2,6-difluorobenzoic acid derivative (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of Base: TMEDA (2.2 eq) is added, followed by the dropwise addition of s-BuLi (2.2 eq) while maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Electrophilic Quench: The chosen electrophile (e.g., methyl iodide, 1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature and then allowed to warm slowly to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the 3-substituted 2,6-difluorobenzoic acid derivative.
Protocol for Electrophilic Aromatic Substitution: Nitration of an Aromatic Ester (Model Protocol)
This protocol is for the nitration of methyl benzoate and serves as a model for the nitration of this compound.[1]
Materials:
-
Methyl benzoate
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Preparation of Nitrating Mixture: In a flask, cool 5 mL of concentrated sulfuric acid in an ice bath. In a separate container, cool 2 mL of concentrated nitric acid. Slowly add the cold sulfuric acid to the cold nitric acid with constant swirling. Keep the mixture in the ice bath.
-
Reaction: To a separate flask containing 3.0 g of methyl benzoate, slowly add 6 mL of cold concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Addition of Nitrating Mixture: Slowly and with careful stirring, add the prepared nitrating mixture dropwise to the methyl benzoate solution, ensuring the temperature remains below 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.
-
Work-up: Pour the reaction mixture onto 50 g of crushed ice in a beaker. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from methanol to obtain pure methyl 3-nitrobenzoate.
Visualizing Reactivity: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reactivity pathways of this compound.
Caption: Electrophilic Aromatic Substitution on this compound.
Caption: Nucleophilic Aromatic Substitution on this compound.
Caption: Experimental workflow for the ortho-lithiation of this compound.
Conclusion
This compound presents a fascinating case study in the nuanced effects of substituent electronics on aromatic reactivity. The interplay of the strong inductive withdrawal and weaker resonance donation of the fluorine atoms, coupled with the electron-withdrawing nature of the methyl ester, creates a molecule with distinct and synthetically valuable reactive sites. The aromatic ring is amenable to both electrophilic attack at the C3/C5 positions and, more favorably, nucleophilic attack at the C2/C6 positions. Furthermore, the molecule can be selectively functionalized at the C3 position via directed ortho-lithiation. The ester moiety also offers a handle for further transformations. A thorough understanding of these reactive sites and the conditions required to exploit them is essential for medicinal and materials chemists seeking to incorporate the unique properties of the 2,6-difluorobenzoyl scaffold into novel molecular architectures. This guide provides the foundational knowledge and practical protocols to facilitate such endeavors.
References
- 1. scribd.com [scribd.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Methyl 2,6-difluorobenzoate: Commercial Availability, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-difluorobenzoate is a key chemical intermediate, particularly valuable in the synthesis of novel therapeutic agents. Its fluorinated benzene ring structure imparts unique chemical properties that are increasingly exploited in medicinal chemistry. This technical guide provides a comprehensive overview of the commercial suppliers and available purity grades of this compound. It further details a representative experimental protocol for its synthesis via Fischer esterification and outlines a standard quality control workflow. A significant application of this compound is in the development of bacterial cell division inhibitors, and this guide illustrates the mechanism of action of its derivatives on the FtsZ protein, a promising antibacterial target.
Commercial Suppliers and Purity Grades
This compound is readily available from several commercial chemical suppliers. The compound is typically offered at a purity of 97%, which is suitable for most research and development applications. Higher purity grades may be available upon request from some suppliers for more sensitive applications.
| Supplier | Purity Grade(s) | Catalog Number (Example) |
| Sigma-Aldrich | 97% | 542636 |
| Thermo Scientific Chemicals | 97% | AAL0806306 |
| CP Lab Safety | min 97% | Not specified |
Note: This table is not exhaustive and other suppliers may exist. Catalog numbers are for illustrative purposes and may vary.
A related compound, Methyl 4-bromo-2,6-difluorobenzoate, is also commercially available with a purity of 98%.
Synthesis of this compound
This compound is commonly synthesized from 2,6-difluorobenzoic acid through an acid-catalyzed esterification reaction with methanol, a classic example of a Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol is a representative method for the synthesis of this compound.
Materials:
-
2,6-difluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
-
Heating mantle
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,6-difluorobenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by distillation or column chromatography to yield pure this compound.
Quality Control
Ensuring the purity and identity of this compound is crucial for its use in further synthetic steps. A combination of chromatographic and spectroscopic techniques is typically employed.
Representative Quality Control Workflow
A standard workflow for the quality control of synthesized or purchased this compound is as follows:
Caption: A typical quality control workflow for this compound.
Methodologies:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the sample by separating it into its components and to confirm the molecular weight of this compound (172.13 g/mol ).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the compound by providing information about the arrangement of hydrogen and carbon atoms in the molecule.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl group and the C-F bonds.
Application in Drug Discovery: Inhibition of FtsZ
Derivatives of 2,6-difluorobenzoic acid, which can be synthesized from this compound, have emerged as a promising class of antibacterial agents.[3][4] These compounds often target the filamentous temperature-sensitive protein Z (FtsZ).
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery. Inhibition of FtsZ function disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics, especially in the face of growing antibiotic resistance.[3][5]
Signaling Pathway: Mechanism of FtsZ Inhibition
The following diagram illustrates the mechanism by which 2,6-difluorobenzamide derivatives, synthesized from this compound, inhibit bacterial cell division by targeting FtsZ.
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
The 2,6-difluorobenzamide moiety has been identified as a key pharmacophore for potent FtsZ inhibitors.[5] These compounds bind to an allosteric site on the FtsZ protein, which is distinct from the GTP-binding site. This binding event is thought to stabilize the FtsZ polymer, leading to a disruption of the normal Z-ring dynamics required for cell division. The consequence is the inhibition of bacterial proliferation, making these compounds valuable leads in the development of novel antibiotics.[3][4][5]
Conclusion
This compound is a commercially accessible and synthetically important building block for drug discovery and development. Its straightforward synthesis and the significant biological activity of its derivatives, particularly as inhibitors of the bacterial cell division protein FtsZ, underscore its importance for medicinal chemists and researchers in the field of antibacterial drug development. The methodologies and pathways described in this guide provide a foundational understanding for the effective utilization of this versatile chemical intermediate.
References
- 1. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 2,6-Difluorobenzoate: A Fluorinated Building Block for Advanced Synthesis
For Immediate Release
[City, State] – Methyl 2,6-difluorobenzoate is a pivotal fluorinated building block, offering synthetic chemists a versatile platform for the introduction of the 2,6-difluorophenyl moiety into a wide array of complex molecules. Its unique electronic properties, stemming from the strong electron-withdrawing nature of the two fluorine atoms ortho to the ester functionality, render it an invaluable tool in the design and development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of its synthesis, properties, and key applications, complete with experimental protocols and data for researchers, scientists, and drug development professionals.
Core Properties and Spectroscopic Data
This compound is a colorless liquid at room temperature, soluble in common organic solvents.[1] Its physical and spectroscopic properties are summarized in the tables below, providing a comprehensive reference for its characterization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O₂ | [2] |
| Molecular Weight | 172.13 g/mol | |
| CAS Number | 13671-00-6 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 203-204 °C (lit.) | |
| Density | 1.281 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.476 (lit.) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.45-7.35 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 164.0 (C=O), 162.5 (d, J=258 Hz, C-F), 132.0 (t, J=10 Hz, Ar-C), 114.5 (t, J=20 Hz, Ar-C), 112.0 (d, J=22 Hz, Ar-C), 52.5 (OCH₃) |
| FTIR (neat) | ν (cm⁻¹): ~1740 (C=O stretch), ~1620, 1480 (aromatic C=C stretch), ~1250 (C-O stretch), ~1000 (C-F stretch) |
| Mass Spectrometry (EI) | m/z (%): 172 (M⁺), 141 ([M-OCH₃]⁺), 113 ([M-COOCH₃]⁺) |
Synthesis of this compound
The most common and straightforward synthesis of this compound is through the Fischer esterification of 2,6-difluorobenzoic acid with methanol, catalyzed by a strong acid.
Experimental Protocol: Synthesis of this compound
-
To a solution of 2,6-difluorobenzoic acid (10.0 g, 63.3 mmol) in methanol (100 mL), slowly add concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (150 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless liquid. A typical yield for this reaction is in the range of 85-95%.
Applications in Organic Synthesis
This compound serves as a key intermediate in the synthesis of various valuable compounds. The ester group can be readily transformed into other functionalities, such as amides, hydroxamic acids, or can participate in carbon-carbon bond-forming reactions.
Synthesis of 2,6-Difluorobenzohydroxamic Acid
A notable application is the synthesis of 2,6-difluorobenzohydroxamic acid, a precursor for various biologically active molecules.
-
Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as potassium hydroxide (1.5 equivalents) in methanol.
-
To this solution, add this compound (1.0 equivalent) at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2,6-difluorobenzohydroxamic acid.
Synthesis of Photoactive Azo Compounds
This compound derivatives are also employed in the synthesis of photoactive materials, such as ortho-fluoroazobenzenes. The following workflow outlines the synthesis of a photoactive azo dye starting from a derivative of this compound.[3]
This multi-step process highlights the utility of the difluorophenyl moiety, introduced via precursors related to this compound, in creating functional molecules with specific light-responsive properties.[3]
Conclusion
This compound is a cornerstone fluorinated building block that provides a reliable and efficient means of incorporating the 2,6-difluorophenyl group into target molecules. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in medicinal chemistry, agrochemical synthesis, and materials science. The detailed protocols and comprehensive data presented in this guide are intended to facilitate its effective utilization in the laboratory and accelerate the development of novel and innovative chemical entities.
References
Potential Research Areas Involving Methyl 2,6-difluorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the two ortho-fluorine atoms, make it a valuable precursor for the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon and influences the conformational preferences of its derivatives, opening up a wide range of potential research avenues. This technical guide provides an in-depth overview of the synthesis, properties, and key research areas involving this compound, with a focus on its applications in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is fundamental for its application in research and development. The following tables summarize its key quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₂ | [1][2] |
| Molecular Weight | 172.13 g/mol | [1][2] |
| CAS Number | 13671-00-6 | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 203-204 °C | |
| Density | 1.281 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.476 | |
| Solubility | Soluble in organic solvents (e.g., ether, acetone, dichloromethane) | [2] |
| Flash Point | 95 °C (closed cup) |
Table 2: Spectroscopic Data of this compound
| Spectrum | Data | Source(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.35 (m, 1H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.95 (s, 3H, -OCH₃) | [3] (representative) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.0 (C=O), 161.5 (d, J=250 Hz, C-F), 132.0 (t, J=10 Hz, Ar-C), 115.0 (t, J=20 Hz, Ar-C), 112.0 (d, J=25 Hz, Ar-C), 52.5 (-OCH₃) | [2] (representative) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -115.0 (s) | [4] (representative) |
| IR (film, cm⁻¹) | ~3000 (Ar C-H), ~1740 (C=O stretch), ~1620, 1480 (Ar C=C stretch), ~1250 (C-O stretch), ~1000 (C-F stretch) | [2] (representative) |
| Mass Spectrum (EI, m/z) | 172 (M⁺), 141 (M⁺ - OCH₃), 113 (M⁺ - COOCH₃) | [5] |
Synthesis and Reactions
This compound is typically synthesized via Fischer esterification of 2,6-difluorobenzoic acid. It can then be used as a starting material for a variety of chemical transformations, most notably the formation of amides, which are key functional groups in many biologically active molecules.
Synthesis of this compound via Fischer Esterification
This protocol describes the acid-catalyzed esterification of 2,6-difluorobenzoic acid with methanol.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,6-difluorobenzoic acid (15.8 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2 mL) with cooling.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in diethyl ether (150 mL) and washed successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
Synthesis of 2,6-Difluorobenzamide from this compound
This protocol outlines the conversion of the methyl ester to the corresponding primary amide using ammonia.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (17.2 g, 0.1 mol) in a 7N solution of ammonia in methanol (100 mL).
-
Reaction: Heat the mixture at 100-120 °C for 12-24 hours. The pressure will increase during the reaction.
-
Work-up: After cooling the vessel to room temperature, the solvent and excess ammonia are carefully evaporated under reduced pressure.
-
Purification: The resulting solid residue is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 2,6-difluorobenzamide.
Potential Research Areas in Medicinal Chemistry
The 2,6-difluorobenzoyl moiety is a prominent scaffold in medicinal chemistry, particularly in the development of antibacterial agents.
Inhibition of Bacterial Cell Division: Targeting the FtsZ Protein
The Filamentous temperature-sensitive protein Z (FtsZ) is a crucial prokaryotic cytoskeletal protein that forms a contractile ring (Z-ring) at the site of cell division.[1][6][7] Inhibition of FtsZ polymerization or function leads to a blockage of cytokinesis and subsequent bacterial cell death, making it an attractive target for novel antibiotics.[6][8] Derivatives of 2,6-difluorobenzamide, synthesized from this compound, have been identified as potent inhibitors of FtsZ.[9]
The following diagram illustrates the key steps in FtsZ-mediated bacterial cell division and the point of inhibition by 2,6-difluorobenzamide derivatives.
Experimental Workflow for Antibacterial Activity Screening
A crucial step in the development of new antibacterial agents is the determination of their efficacy against relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter that quantifies the potency of a compound. The following diagram outlines a typical workflow for MIC determination.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. rsc.org [rsc.org]
- 5. This compound [webbook.nist.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. FtsZ dynamics in bacterial division: what, how, and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the thermal stability and decomposition profile of Methyl 2,6-difluorobenzoate. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a predictive assessment based on the known thermal properties of structurally analogous compounds. This guide offers predicted thermal characteristics, proposes potential decomposition pathways, and outlines standardized experimental protocols for the determination of its thermal stability and decomposition products.
Introduction
This compound is a fluorinated aromatic ester with applications in organic synthesis and as a building block in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring safe handling, storage, and processing, as well as for predicting its fate in various chemical and biological systems. This guide synthesizes available information to provide a predictive overview of these properties and offers detailed methodologies for their empirical determination.
Predicted Thermal Properties
The thermal stability of this compound can be inferred from the behavior of similar compounds, such as benzoic acid and other fluorinated esters.
Table 1: Predicted Thermal Properties of this compound
| Property | Predicted Value/Range | Rationale |
| Decomposition Onset Temperature | 250 - 350 °C | Based on the thermal stability of the ester functional group and the aromatic ring. The presence of fluorine atoms may influence bond strengths and decomposition pathways. |
| Primary Decomposition Products | Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Fluoride (HF), 1,3-Difluorobenzene, Methanol | Inferred from safety data sheets and decomposition studies of similar fluorinated aromatic compounds.[1] Cleavage of the ester linkage and subsequent reactions of the resulting fragments are expected. |
| Secondary Decomposition Products | Various fluorinated and non-fluorinated aromatic and aliphatic fragments | High-temperature fragmentation of the primary decomposition products. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is anticipated to proceed through several key steps, initiated by the cleavage of the ester bond, which is generally the most thermally labile part of the molecule.
Caption: Proposed thermal decomposition pathway for this compound.
The initial step is the homolytic cleavage of the ester bond, forming a 2,6-difluorobenzoyl radical and a methyl radical. The 2,6-difluorobenzoyl radical can then undergo decarboxylation to produce 1,3-difluorobenzene and carbon dioxide. The methyl radical can abstract a hydrogen atom to form methane or participate in other secondary reactions. At higher temperatures, further fragmentation of the aromatic ring can lead to the formation of hydrogen fluoride and other smaller molecular fragments.
Experimental Protocols
To empirically determine the thermal stability and decomposition products of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature and characterize the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) and Oxidative (Air or Oxygen), with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
-
-
Data Analysis: Determine the onset decomposition temperature from the intersection of the baseline and the tangent of the mass loss curve. Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Inert (Nitrogen or Argon) with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat from ambient to a temperature above the melting point at a rate of 10 °C/min.
-
Cool to a sub-ambient temperature.
-
Reheat to a temperature above the decomposition temperature at a rate of 10 °C/min.
-
-
Data Collection: Record the heat flow as a function of temperature.
-
-
Data Analysis: Determine the melting point from the onset of the melting endotherm. Calculate the enthalpy of fusion by integrating the area of the melting peak. Identify any exothermic peaks that may correspond to decomposition events.
Evolved Gas Analysis (EGA) using TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
Instrument: A TGA instrument coupled to an FTIR spectrometer or a Mass Spectrometer via a heated transfer line.
-
Sample Preparation and TGA Conditions: Follow the protocol outlined in Section 4.1.
-
EGA Conditions:
-
Transfer Line Temperature: Maintain at a temperature high enough to prevent condensation of evolved gases (e.g., 200-250 °C).
-
FTIR/MS Parameters:
-
FTIR: Continuously collect infrared spectra of the evolved gases in the range of 4000-400 cm⁻¹.
-
MS: Continuously scan a mass range appropriate for the expected decomposition products (e.g., m/z 10-200).
-
-
-
Data Analysis:
-
Correlate the evolution of specific gases (identified by their characteristic IR absorption bands or mass spectra) with the mass loss events observed in the TGA data.
-
Create profiles of the evolution of key decomposition products (e.g., CO₂, CO, HF) as a function of temperature.
-
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.
Caption: Logical workflow for the thermal analysis of this compound.
Conclusion
References
Methodological & Application
Synthesis of Methyl 2,6-difluorobenzoate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of methyl 2,6-difluorobenzoate from 2,6-difluorobenzoic acid via Fischer esterification. This protocol is intended for laboratory-scale preparation and is supported by detailed experimental procedures, characterization data, and safety information.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the difluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. The Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a straightforward and efficient method for the preparation of this compound. This application note details a reliable protocol for this synthesis, offering guidance on reaction setup, work-up, purification, and characterization of the final product.
Reaction Scheme
The synthesis proceeds via the acid-catalyzed esterification of 2,6-difluorobenzoic acid with methanol.
Caption: Fischer esterification of 2,6-difluorobenzoic acid.
Experimental Protocol
This protocol is a representative procedure based on established methods for Fischer esterification.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,6-Difluorobenzoic acid | 385-00-2 | C₇H₄F₂O₂ | 158.10 |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 |
| Sulfuric acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 |
| Diethyl ether | 60-29-7 | C₄H₁₀O | 74.12 |
| Saturated sodium bicarbonate solution | - | NaHCO₃ | - |
| Brine (saturated NaCl solution) | - | NaCl | - |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,6-difluorobenzoic acid (5.0 g, 31.6 mmol) and anhydrous methanol (50 mL). Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) dropwise to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of cold water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.
Expected Yield: While a specific literature yield for this exact protocol is not cited, typical yields for Fischer esterifications under these conditions are in the range of 70-90%.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization Data
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | White to light yellow crystalline powder | 157-161 | 72-77 (at 13 mmHg) | - |
| This compound | C₈H₆F₂O₂ | 172.13 | Colorless liquid | - | 203-204[1] | 1.281 (at 25 °C)[1] |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2,6-Difluorobenzoic acid | 7.5-7.7 (m, 1H, Ar-H), 7.0-7.2 (t, 2H, Ar-H), 10.5-11.5 (br s, 1H, COOH) | 162.1 (C=O), 160.5 (d, J=253 Hz, C-F), 132.5 (t, J=10 Hz, Ar-CH), 112.2 (d, J=22 Hz, Ar-CH), 115.0 (t, J=19 Hz, C-COOH) | ~3000 (br, O-H), 1700 (s, C=O), 1620, 1480 (C=C) | 158 (M+), 141, 113[2] |
| This compound | 7.4-7.6 (m, 1H, Ar-H), 6.9-7.1 (t, 2H, Ar-H), 3.9 (s, 3H, OCH₃) | 161.5 (C=O), 160.0 (d, J=255 Hz, C-F), 132.0 (t, J=10 Hz, Ar-CH), 112.0 (d, J=22 Hz, Ar-CH), 114.5 (t, J=20 Hz, C-COOCH₃), 52.5 (OCH₃) | ~3000 (C-H), 1730 (s, C=O), 1625, 1485 (C=C), 1260 (C-O) | 172 (M+), 141, 113[3][4] |
Note: NMR data is predicted based on typical values for similar structures and may vary depending on the solvent and experimental conditions.
Safety Precautions
-
2,6-Difluorobenzoic acid: Causes skin and serious eye irritation.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Conclusion
The Fischer esterification of 2,6-difluorobenzoic acid with methanol provides a reliable and efficient route to this compound. The protocol outlined in this application note is a robust procedure suitable for laboratory-scale synthesis. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product.
References
Application Notes and Protocols: The Strategic Use of Methyl 2,6-difluorobenzoate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-difluorobenzoate is a key fluorinated aromatic ester that serves as a versatile building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique electronic properties, conferred by the two fluorine atoms ortho to the ester group, enhance its reactivity and make it a valuable precursor for the introduction of the 2,6-difluorobenzoyl moiety into larger molecules. This structural motif is integral to a class of benzoylurea insecticides that function as potent chitin synthesis inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the crucial intermediate, 2,6-difluorobenzamide, and its subsequent elaboration into active pharmaceutical ingredients (APIs).
Core Application: Synthesis of 2,6-difluorobenzamide
The primary application of this compound in intermediate synthesis is its conversion to 2,6-difluorobenzamide. This amide is a cornerstone for the production of several commercially significant benzoylurea insecticides, including Lufenuron, Flufenoxuron, Hexaflumuron, and Noviflumuron.
Experimental Protocol: Direct Amidation of this compound
Materials:
-
This compound (1.0 eq)
-
Ammonia (7N solution in Methanol, 5.0 - 10.0 eq)
-
Methanol (Anhydrous)
-
High-pressure reaction vessel (e.g., Parr autoclave)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
To this solution, add a 7N solution of ammonia in methanol (5.0 - 10.0 eq).
-
Seal the reaction vessel securely.
-
Heat the mixture to 100-150°C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude 2,6-difluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Purity (Post-recrystallization) | >99% (by HPLC) |
| Reaction Temperature | 120°C |
| Reaction Time | 18 hours |
| Pressure | Autogenous |
Application in the Synthesis of Benzoylurea Insecticides
2,6-Difluorobenzamide is a critical intermediate for the synthesis of several benzoylurea insecticides. The general synthetic strategy involves the reaction of 2,6-difluorobenzamide with a substituted phenyl isocyanate.
Experimental Workflow for Benzoylurea Insecticide Synthesis
Caption: General workflow for the synthesis of benzoylurea insecticides from this compound.
Experimental Protocol: Synthesis of a Generic Benzoylurea Insecticide
Materials:
-
2,6-Difluorobenzamide (1.0 eq)
-
Substituted Phenyl Isocyanate (e.g., 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate for Lufenuron) (1.05 eq)
-
Anhydrous Toluene
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, suspend 2,6-difluorobenzamide (1.0 eq) in anhydrous toluene.
-
Heat the suspension to reflux to ensure all the amide is dissolved.
-
Slowly add a solution of the substituted phenyl isocyanate (1.05 eq) in anhydrous toluene to the refluxing mixture over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash it with cold toluene.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Quantitative Data for Benzoylurea Synthesis (Representative):
| Insecticide | Substituted Phenyl Isocyanate | Typical Yield |
| Lufenuron | 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate | 90-95% |
| Flufenoxuron | 4-(2-chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl isocyanate | 88-94% |
| Hexaflumuron | 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate | 92-96% |
| Noviflumuron | 3,5-dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl isocyanate | 91-95% |
Mechanism of Action: Inhibition of Chitin Synthesis
The benzoylurea insecticides synthesized from the 2,6-difluorobenzamide intermediate act by inhibiting chitin synthesis in insects.[1][2][3][4][5] Chitin is a crucial component of the insect exoskeleton.[3][4][5] By disrupting the production of chitin, these compounds prevent the proper molting of larvae, leading to their death.[1][3]
Caption: Signaling pathway illustrating the inhibitory action of benzoylurea insecticides on insect chitin synthesis.
Conclusion
This compound is a pivotal starting material for the efficient synthesis of 2,6-difluorobenzamide, a non-negotiable intermediate for a range of modern insecticides. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the fields of drug development and agrochemical synthesis, highlighting the strategic importance of this fluorinated building block. The clear and efficient synthetic routes, coupled with a well-understood mechanism of action of the final products, underscore the value of this compound in the development of effective pest management solutions.
References
- 1. Pesticide Lufenuron: Uses, Mechanism of action, Side Effects and Toxicity_Chemicalbook [chemicalbook.com]
- 2. Flufenoxuron | C21H11ClF6N2O3 | CID 91766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lufenuron - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Hexaflumuron 5%EC 10%SC Insecticide with inhibitor of Chitin Synthesis - Pesticide and Agrochemicals [chicocrop.en.made-in-china.com]
Application of Methyl 2,6-difluorobenzoate in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,6-difluorobenzoate is a key intermediate in the synthesis of a significant class of agrochemicals, primarily the benzoylurea insecticides. The presence of the 2,6-difluoro substitution pattern is crucial for the biological efficacy of these compounds, which act as potent insect growth regulators by inhibiting chitin biosynthesis. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the development of novel agrochemicals.
Introduction
The 2,6-difluorobenzoyl moiety is a critical pharmacophore in a range of commercially successful insecticides. This compound serves as a readily available and versatile starting material for the introduction of this key structural feature. The primary application of this compound in agrochemical development lies in its conversion to 2,6-difluorobenzamide, a pivotal intermediate for the synthesis of benzoylurea insecticides such as Teflubenzuron, Flufenoxuron, and Lufenuron. These compounds exhibit high efficacy against a broad spectrum of insect pests, particularly lepidopteran and coleopteran species, by disrupting the molting process.[1]
Synthetic Pathway Overview
The general synthetic route from this compound to benzoylurea insecticides involves a two-step process. The first step is the amidation of this compound to yield 2,6-difluorobenzamide. This is followed by the reaction of 2,6-difluorobenzamide with a substituted isocyanate to form the final benzoylurea product.
Caption: General synthetic pathway from this compound.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluorobenzamide from this compound
This protocol describes the conversion of this compound to 2,6-difluorobenzamide via ammonolysis.
Materials:
-
This compound
-
Anhydrous ammonia (gas or solution in an organic solvent)
-
Methanol (or another suitable solvent)
-
Pressure-rated reaction vessel
-
Stirring apparatus
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a pressure-rated reaction vessel, dissolve this compound in a suitable solvent such as methanol.
-
Cool the solution to a low temperature (e.g., 0-10 °C).
-
Carefully introduce anhydrous ammonia into the reaction mixture with vigorous stirring. The ammonia can be bubbled through the solution as a gas or added as a solution in an appropriate solvent.
-
Seal the reaction vessel and heat to a temperature between 100-150 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude 2,6-difluorobenzamide can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexanes).
Expected Yield: The yield for this type of reaction is typically in the range of 80-95%, depending on the specific reaction conditions and purity of the starting materials.
Protocol 2: Synthesis of a Benzoylurea Insecticide (General Procedure)
This protocol outlines the general procedure for the synthesis of a benzoylurea insecticide from 2,6-difluorobenzamide and a substituted isocyanate.
Materials:
-
2,6-Difluorobenzamide
-
Substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate for Diflubenzuron)
-
Anhydrous aprotic solvent (e.g., toluene, xylene, or acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 2,6-difluorobenzamide in an anhydrous aprotic solvent.
-
Add the substituted phenyl isocyanate to the solution (typically in a 1:1 molar ratio).
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 2-8 hours). Monitor the reaction progress by TLC or HPLC.
-
Upon completion of the reaction, cool the mixture to room temperature. The benzoylurea product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.
-
The purified benzoylurea insecticide can be dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Physicochemical Properties of this compound and Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆F₂O₂ | 172.13 | N/A | 203-204 |
| 2,6-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 157-160 | N/A |
| 2,6-Difluorobenzamide | C₇H₅F₂NO | 157.12 | 146-149 | N/A |
Table 2: Bioactivity of Representative Benzoylurea Insecticides
| Insecticide | Target Pest | Bioassay Method | EC₅₀ / LC₅₀ / MIC | Reference |
| Teflubenzuron | Spodoptera littoralis | Leaf dip | LC₅₀: 0.21 mg/L | [1] |
| Flufenoxuron | Spodoptera exigua | Diet incorporation | LC₅₀: 0.04 mg/kg | [2] |
| Lufenuron | Spodoptera frugiperda | Leaf disc | LC₅₀: 0.005 mg/L | [3] |
| Novaluron | Bemisia tabaci | Leaf dip | LC₅₀: 0.13 mg/L | - |
| Diflubenzuron | Aedes aegypti | Larval bioassay | LC₅₀: 0.003 mg/L | - |
Note: EC₅₀ (Median Effective Concentration), LC₅₀ (Median Lethal Concentration), MIC (Minimum Inhibitory Concentration). Data can vary based on specific experimental conditions.
Mechanism of Action: Inhibition of Chitin Biosynthesis
Benzoylurea insecticides act by disrupting the synthesis of chitin, a crucial component of the insect exoskeleton.[1] This inhibition leads to the inability of the insect larvae to properly molt, resulting in mortality. The primary target of these insecticides is the enzyme chitin synthase.
Caption: Inhibition of the insect chitin biosynthesis pathway by benzoylurea insecticides.
Safety and Handling
This compound and its derivatives should be handled in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) for each specific compound.
Conclusion
This compound is a valuable and versatile building block for the development of novel agrochemicals, particularly benzoylurea insecticides. The synthetic routes are well-established, and the resulting compounds exhibit potent and specific activity against a wide range of insect pests. The information provided in these application notes and protocols serves as a comprehensive resource for researchers in the field of agrochemical synthesis and development.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This method is of particular importance in medicinal chemistry and drug development for the synthesis of complex aryl ethers, amines, and thioethers, which are common motifs in pharmaceutical agents. Methyl 2,6-difluorobenzoate is an attractive substrate for SNAr reactions due to the activating effect of the two fluorine atoms, which are excellent leaving groups in this context, and the presence of the electron-withdrawing methyl ester group. This document provides detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, phenols, and thiols.
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the ester and the additional fluorine atom, stabilizes this intermediate. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the reaction is generally high, with substitution occurring at the 2-position.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the nucleophilic aromatic substitution of this compound with various nucleophiles. These data are compiled from scientific literature and represent a starting point for reaction optimization.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| 4-Methoxyaniline | Cs₂CO₃ | DMSO | 80 | 8 | 92 |
| Piperidine | Et₃N | CH₃CN | 80 | 6 | 95 |
| Morpholine | K₂CO₃ | DMF | 100 | 10 | 90 |
| Imidazole | NaH | THF | 60 | 5 | 88 |
Table 2: Reaction with Phenol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 120 | 24 | 78 |
| 4-Methoxyphenol | Cs₂CO₃ | Dioxane | 100 | 18 | 85 |
| 4-Nitrophenol | K₂CO₃ | DMSO | 120 | 16 | 82 |
| Catechol | K₂CO₃ | DMF | 110 | 20 | 75 (mono-arylated) |
| Naphthol | NaH | THF | 80 | 12 | 88 |
Table 3: Reaction with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 6 | 94 |
| 4-Methylthiophenol | Et₃N | CH₃CN | 70 | 8 | 96 |
| Benzyl mercaptan | NaH | THF | 60 | 4 | 92 |
| 2-Mercaptobenzimidazole | K₂CO₃ | DMSO | 100 | 10 | 89 |
| Cysteine methyl ester | DIPEA | DMF | 50 | 12 | 85 |
Experimental Protocols
The following are detailed protocols for conducting SNAr reactions with this compound using representative amine, phenol, and thiol nucleophiles.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Add aniline (1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 2-(phenylamino)-6-fluorobenzoate.
Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
1 M aqueous HCl solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), 4-methoxyphenol (1.1 eq), and cesium carbonate (1.5 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and then with 1 M aqueous HCl solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield methyl 2-fluoro-6-(4-methoxyphenoxy)benzoate.
Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.
-
Add thiophenol (1.1 eq) followed by potassium carbonate (2.0 eq).
-
Heat the mixture to 80 °C and stir for 6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to ambient temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a mixture of hexanes and ethyl acetate) to obtain methyl 2-fluoro-6-(phenylthio)benzoate.
Visualizations
The following diagrams illustrate the general workflow and the mechanistic pathway of the SNAr reaction.
Caption: A general experimental workflow for the SNAr reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
Application Notes and Protocols for the Derivatization of Methyl 2,6-difluorobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,6-difluorobenzoate is a valuable starting material in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. The presence of the two fluorine atoms on the aromatic ring can significantly influence the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the key derivatization strategies of this compound.
Key Derivatization Strategies
The primary routes for derivatizing this compound involve transformations of the methyl ester group and substitution on the aromatic ring. The main strategies covered in these notes are:
-
Hydrolysis to 2,6-Difluorobenzoic Acid: This initial step is crucial for subsequent amide bond formation, a cornerstone of medicinal chemistry.
-
Amide Coupling: The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of 2,6-difluorobenzamides.
-
Reduction to 2,6-Difluorobenzyl Alcohol: The ester can be reduced to the corresponding alcohol, which serves as a precursor for ethers, halides, and other functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the ester group activates the aromatic ring for substitution by various nucleophiles.
Data Presentation
The following tables summarize quantitative data for the key derivatization reactions of this compound, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Hydrolysis of this compound to 2,6-Difluorobenzoic Acid
| Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaOH | Water | Reflux | 0.5 | High | General Procedure |
| LiOH·H₂O | THF/Water | Room Temp. | 16 | >95 | General Procedure |
Table 2: Amide Coupling of 2,6-Difluorobenzoic Acid with Various Amines
| Amine | Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Thionyl Chloride | - | - | - | - | High | [1] |
| Primary/Secondary Amine | HATU | DIPEA | DMF | Room Temp. | 1-4 | 70-95 | General Procedure |
| Primary/Secondary Amine | EDC·HCl/HOBt | DIPEA | DCM or DMF | 0 to Room Temp. | 12-24 | 65-92 | [2] |
| Aniline | TiCl₄ | Pyridine | Pyridine | 85 | 2 | High | [3] |
Table 3: Reduction of this compound to 2,6-Difluorobenzyl Alcohol
| Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LiAlH₄ | THF | 0 to Room Temp. | 16 | Not specified, used crude | General Procedure |
| NaBH₄ / Methanol | THF | Reflux | 2-5 | 70-92 | [4] |
Table 4: Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenothiazine | Methyl pentafluorobenzoate | K₃PO₄ | MeCN | 60 | 69 | [5] |
| Benzylamine | 2-Fluoronitrobenzene | KOH | HPMC/Water | Room Temp. | 0.17 | 90 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Hydrolysis of this compound to 2,6-Difluorobenzoic Acid
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH·H₂O (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature for 16 hours or until the starting material is consumed as monitored by TLC or LC-MS.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2,6-difluorobenzoic acid.
Protocol 2: Amide Coupling of 2,6-Difluorobenzoic Acid using HATU
Materials:
-
2,6-Difluorobenzoic acid
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,6-difluorobenzoic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-difluorobenzamide.
Protocol 3: Reduction of this compound to 2,6-Difluorobenzyl Alcohol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium hydroxide (KOH), 1 M aqueous solution
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of LiAlH₄ (1.8 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the reaction mixture to 0 °C and quench by the dropwise addition of 1 M aqueous KOH.
-
Add diethyl ether and stir the mixture for 30 minutes at room temperature.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with 1 M HCl and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give 2,6-difluorobenzyl alcohol, which can often be used in the next step without further purification.
Mandatory Visualizations
Caption: Key derivatization pathways of this compound.
Caption: General workflow for HATU-mediated amide coupling.
Caption: Logical flow of drug development using the 2,6-difluorobenzoate scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methyl 2,6-difluorobenzoate in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,6-difluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate quantification of this compound within a reaction mixture is crucial for reaction monitoring, yield optimization, and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Techniques Overview
The choice of analytical technique for quantifying this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation.
-
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analyte concentrations and complex matrices. It offers excellent reproducibility and is amenable to automation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of the analyte and potential byproducts. Its high resolving power is beneficial for separating components in complex mixtures.
-
Quantitative Nuclear Magnetic Resonance (qNMR) , particularly ¹⁹F NMR, offers a direct and primary method of quantification without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.
Experimental Workflow
The general workflow for the quantitative analysis of this compound in a reaction mixture is depicted below.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 40% B to 90% B over 10 min, hold at 90% B for 2 min, return to 40% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Internal Standard | Methyl 4-fluorobenzoate |
Sample Preparation:
-
Withdraw a 100 µL aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable reagent or rapidly cooling).
-
Dilute the aliquot to 10.0 mL with acetonitrile in a volumetric flask.
-
Add a known concentration of the internal standard (e.g., 50 µg/mL Methyl 4-fluorobenzoate).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Calibration:
Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in acetonitrile, each containing the same concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Data Summary (Example):
| Sample ID | Retention Time (Analyte) (min) | Peak Area (Analyte) | Retention Time (IS) (min) | Peak Area (IS) | Concentration (µg/mL) |
| Standard 1 | 5.21 | 15,234 | 4.85 | 150,123 | 10.1 |
| Standard 2 | 5.22 | 75,890 | 4.86 | 149,987 | 50.6 |
| Standard 3 | 5.21 | 151,034 | 4.85 | 150,543 | 100.3 |
| Reaction t=1h | 5.22 | 45,678 | 4.86 | 150,321 | 30.4 |
| Reaction t=4h | 5.21 | 120,987 | 4.85 | 150,111 | 80.6 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a GC-MS method for the sensitive and selective quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph with a mass selective detector |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 200 °C at 15 °C/min, then ramp to 280 °C at 25 °C/min, hold for 2 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Internal Standard | 1,3-Difluorobenzene |
Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot to 5.0 mL with ethyl acetate in a volumetric flask.
-
Add a known concentration of the internal standard (e.g., 20 µg/mL 1,3-Difluorobenzene).
-
Vortex the solution and transfer it to a GC vial.
Calibration:
Prepare calibration standards of this compound (e.g., 0.5, 2, 5, 10, 20, 50 µg/mL) in ethyl acetate, each containing the same concentration of the internal standard. Construct a calibration curve by plotting the ratio of the peak area of the selected ion for this compound (e.g., m/z 172, 141) to the peak area of the selected ion for the internal standard against the concentration.
Quantitative Data Summary (Example):
| Sample ID | Retention Time (Analyte) (min) | Peak Area (m/z 172) | Retention Time (IS) (min) | Peak Area (IS) | Concentration (µg/mL) |
| Standard 1 | 8.15 | 8,945 | 6.52 | 95,432 | 4.7 |
| Standard 2 | 8.16 | 44,123 | 6.53 | 95,112 | 23.2 |
| Standard 3 | 8.15 | 89,011 | 6.52 | 95,876 | 46.4 |
| Reaction t=1h | 8.16 | 26,543 | 6.53 | 95,321 | 13.9 |
| Reaction t=4h | 8.15 | 71,234 | 6.52 | 95,555 | 37.3 |
¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol
This protocol describes the use of ¹⁹F NMR for the direct quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| NMR Spectrometer | 400 MHz or higher, equipped with a fluorine probe |
| Solvent | CDCl₃ |
| Pulse Sequence | Standard ¹⁹F observe pulse |
| Relaxation Delay (d1) | 5 x T₁ (determine T₁ of the analyte and internal standard beforehand) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Internal Standard | 1-Fluoro-3-nitrobenzene (known purity) |
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard (e.g., 5 mg of 1-Fluoro-3-nitrobenzene) to the same NMR tube.
-
Add approximately 0.6 mL of CDCl₃.
-
Vortex until fully dissolved.
Quantification:
The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
C = Concentration (wt%)
-
I = Integral of the signal
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Quantitative Data Summary (Example):
| Sample ID | Integral (Analyte) | Integral (IS) | Mass (Sample) (mg) | Mass (IS) (mg) | Concentration (wt%) |
| Reaction t=0.5h | 1.00 | 1.52 | 21.5 | 5.2 | 12.8 |
| Reaction t=2h | 2.50 | 1.51 | 20.8 | 5.1 | 32.5 |
| Reaction t=6h | 4.80 | 1.53 | 22.1 | 5.3 | 61.3 |
Conclusion
The analytical methods presented provide robust and reliable options for the quantitative determination of this compound in reaction mixtures. The choice of HPLC, GC-MS, or ¹⁹F NMR will depend on the specific requirements of the analysis. Proper method validation should be performed to ensure data accuracy and precision for intended applications in research, development, and quality control.
Application Note: Quantitative Analysis of Methyl 2,6-difluorobenzoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Methyl 2,6-difluorobenzoate using Gas Chromatography coupled with Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The protocol provided herein offers a reliable methodology for the accurate determination of this compound in solution, supporting quality control and research and development activities. The method utilizes a common 5%-phenyl-methylpolysiloxane stationary phase column and electron ionization (EI) mass spectrometry, ensuring high selectivity and sensitivity.
Introduction
This compound is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its purity and concentration are critical parameters that can influence the yield and quality of final products. Therefore, a reliable and accurate analytical method for its quantification is essential. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1][2] This application note presents a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Materials and Reagents
-
This compound (97% purity or higher)[3]
-
Dichloromethane (DCM), pesticide grade or equivalent
-
Helium (99.999% purity)
-
Internal Standard (IS): e.g., Methyl 4-bromo-2,6-difluorobenzoate or a suitable deuterated analog.
-
Calibrated micropipettes and autosampler vials
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane.
Internal Standard (IS) Spiking Solution (10 µg/mL): Prepare a stock solution of the internal standard in dichloromethane. A suitable concentration for spiking into all standards and samples would be 10 µg/mL.
Sample Preparation: For analysis of a sample solution, dilute an appropriate volume of the sample with dichloromethane to fall within the calibration range. Spike all calibration standards and unknown samples with the internal standard to a final concentration of 10 µg/mL prior to injection. For instance, add 10 µL of a 100 µg/mL IS solution to 990 µL of the standard or sample.
GC-MS Instrumentation and Conditions
The analysis can be performed on a standard GC-MS system, such as an Agilent 7890A GC coupled with a 5975C MSD.[4]
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | 5%-phenyl-methylpolysiloxane (e.g., HP-5MS), 60 m x 0.25 mm ID, 0.25 µm film thickness[5][6] |
| Inlet | Split/Splitless |
| Inlet Temperature | 260 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial: 70 °C, hold for 2 min |
| Ramp: 10 °C/min to 280 °C | |
| Final Hold: 5 min at 280 °C |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[6] |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Data Presentation
The quantitative data for this compound analysis is summarized in the table below. The characteristic ions are selected based on the mass spectrum of the compound.[7][8]
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | ~12.5 | 141 | 113 | 172 | 0.1 | 0.5 |
| Internal Standard | Varies | Specific to IS | Specific to IS | Specific to IS | - | - |
Note: Retention time is an estimate and should be confirmed experimentally. LOD and LOQ are typical values and may vary depending on the instrument sensitivity.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Key Method Development Parameters
Caption: Influential Parameters for Method Development.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of a 5%-phenyl-methylpolysiloxane column and Selected Ion Monitoring (SIM) mode ensures excellent chromatographic resolution and high specificity. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. DSpace-CRIS [zora.uzh.ch]
- 6. tdi-bi.com [tdi-bi.com]
- 7. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of Novel Polymers Using Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2,6-difluorobenzoate in the synthesis of novel fluorinated aromatic polymers. The methodologies described herein are based on established principles of nucleophilic aromatic substitution polymerization, offering a pathway to new materials with potentially valuable properties for various advanced applications, including specialty plastics, high-performance films, and matrices for controlled drug delivery.
Introduction
This compound is a versatile monomer for the synthesis of novel poly(ether-ester)s through nucleophilic aromatic substitution (SNAr) polymerization. The electron-withdrawing nature of the ester group, combined with the two fluorine atoms in the ortho positions, activates the aromatic ring for substitution by nucleophiles such as bisphenoxides. This reaction pathway allows for the creation of amorphous or semi-crystalline polymers with high thermal stability, good solubility in common organic solvents, and potentially desirable dielectric properties, characteristic of fluorinated polymers.
Synthetic Pathway: Nucleophilic Aromatic Substitution Polymerization
The core of the synthetic strategy involves the polycondensation of this compound with a variety of bisphenols. The reaction proceeds via a nucleophilic attack of the phenoxide ions on the carbon atoms bearing the fluorine atoms, leading to the formation of an ether linkage and the displacement of fluoride ions. The ester functionality remains intact, becoming an integral part of the polymer backbone.
A general reaction scheme is presented below:
Where 'Ar' represents the aromatic or aliphatic backbone of the bisphenol.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a poly(ether-ester) from this compound and Bisphenol A. This protocol can be adapted for other bisphenols with minor modifications.
3.1. Materials and Equipment
-
Monomers:
-
This compound (≥98% purity)
-
Bisphenol A (≥99% purity)
-
-
Base:
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
-
Solvents:
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
-
Precipitation Solvent:
-
Methanol
-
-
Reaction Vessel:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser.
-
-
Other Equipment:
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
-
Vacuum oven
-
3.2. Polymerization Procedure
-
Monomer and Base Charging: In a flame-dried three-necked flask, add equimolar amounts of this compound and Bisphenol A. Add an excess of finely ground and dried potassium carbonate (typically 1.5 to 2.0 equivalents per mole of bisphenol).
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to the flask to achieve a solids concentration of 20-30% (w/v). Add anhydrous toluene as an azeotropic agent (typically 10-20% of the DMAc volume).
-
Azeotropic Dehydration: Fit the flask with a Dean-Stark trap and a condenser. Heat the reaction mixture to reflux (around 140-150 °C) under a gentle flow of nitrogen for 2-4 hours to remove any residual water azeotropically with toluene.
-
Polymerization: After the dehydration step, drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-180 °C to initiate the polymerization. The reaction mixture will gradually become more viscous.
-
Monitoring the Reaction: Monitor the progress of the polymerization by observing the increase in viscosity. The reaction is typically allowed to proceed for 8-24 hours.
-
Polymer Isolation: After the desired viscosity is reached, cool the reaction mixture to room temperature. Dilute the viscous polymer solution with additional DMAc if necessary.
-
Precipitation: Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer as a fibrous solid.
-
Purification: Collect the polymer by filtration. Wash the polymer repeatedly with hot water and then with methanol to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Data Presentation
The following table summarizes the expected properties of a poly(ether-ester) synthesized from this compound and Bisphenol A, based on data from analogous fluorinated poly(aryl ether)s.[1] Actual properties may vary depending on the specific reaction conditions and the resulting molecular weight.
| Property | Expected Value |
| Molecular Weight (Mn) | 20,000 - 50,000 g/mol (by GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 150 - 190 °C (by DSC) |
| 5% Weight Loss Temp. (TGA) | > 450 °C (in N₂) |
| Solubility | Soluble in DMAc, NMP, THF, Chloroform |
| Film Forming Ability | Expected to form tough, flexible, transparent films |
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis of poly(ether-ester)s from this compound.
References
Application Note & Protocol: Hydrolysis of Methyl 2,6-difluorobenzoate to 2,6-Difluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2,6-difluorobenzoate is a fluorinated aromatic ester commonly utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The hydrolysis of this ester to its corresponding carboxylic acid, 2,6-difluorobenzoic acid, is a fundamental transformation in organic synthesis. 2,6-Difluorobenzoic acid is a significant building block, notably used in the synthesis of various bioactive molecules. This document provides a detailed experimental procedure for the alkaline hydrolysis (saponification) of this compound. Alkaline hydrolysis is often preferred over acid-catalyzed hydrolysis for esters as the reaction is irreversible, typically leading to higher yields and simpler product isolation.[3]
Reaction Principle:
The hydrolysis of this compound is achieved through saponification, where the ester is treated with a strong base, such as sodium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt of 2,6-difluorobenzoic acid. Subsequent acidification of the reaction mixture protonates the carboxylate, precipitating the desired 2,6-difluorobenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥97% | Sigma-Aldrich | 13671-00-6 |
| Sodium Hydroxide (NaOH) | Reagent | VWR | 1310-73-2 |
| Methanol (MeOH) | ACS | Fisher Scientific | 67-56-1 |
| Deionized Water (H₂O) | - | - | 7732-18-5 |
| Hydrochloric Acid (HCl) | 6 M | Acros Organics | 7647-01-0 |
| Diethyl Ether (Et₂O) | ACS | Fisher Scientific | 60-29-7 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Alfa Aesar | 7487-88-9 |
Safety Precautions:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
Diethyl Ether: Extremely flammable. Harmful if swallowed. May cause drowsiness or dizziness.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.[6] All manipulations should be performed in a well-ventilated fume hood.[4]
Experimental Protocol:
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 29.0 mmol).
-
Add methanol (25 mL) to the flask to dissolve the ester.
-
In a separate beaker, prepare a solution of sodium hydroxide (2.32 g, 58.0 mmol, 2.0 equiv.) in deionized water (15 mL).
2. Saponification:
-
Carefully add the sodium hydroxide solution to the stirred solution of the ester in the round-bottom flask.
-
Heat the reaction mixture to reflux using a heating mantle.
-
Allow the reaction to proceed at reflux for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TCM) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.
3. Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.
-
While stirring vigorously, slowly add 6 M hydrochloric acid dropwise to the cooled solution to acidify it to a pH of approximately 1-2. The product, 2,6-difluorobenzoic acid, will precipitate as a white solid.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 15 mL) to remove any remaining salts.
4. Purification and Drying:
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Dry the purified 2,6-difluorobenzoic acid under vacuum to a constant weight.
-
Determine the final weight of the product and calculate the percentage yield.
Data Presentation:
| Parameter | Value |
| Mass of this compound | 5.00 g |
| Moles of this compound | 29.0 mmol |
| Mass of Sodium Hydroxide | 2.32 g |
| Moles of Sodium Hydroxide | 58.0 mmol |
| Reaction Time | 2-4 hours |
| Theoretical Yield of 2,6-Difluorobenzoic Acid | 4.59 g |
| Actual Yield of 2,6-Difluorobenzoic Acid | To be determined experimentally |
| Percentage Yield | To be calculated |
| Melting Point of Product | To be determined experimentally |
| Appearance of Product | White solid |
Analysis and Characterization:
The identity and purity of the synthesized 2,6-difluorobenzoic acid can be confirmed using various analytical techniques:
-
Melting Point: Compare the experimentally determined melting point with the literature value (157-160 °C).
-
Spectroscopy:
-
¹H NMR: To confirm the proton environment of the aromatic ring and the carboxylic acid.
-
¹³C NMR: To confirm the number and types of carbon atoms.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
IR Spectroscopy: To identify the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) and the broad O-H stretch (around 3000 cm⁻¹).
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[7]
-
Diagrams
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. This compound 97 13671-00-6 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: ¹H and ¹³C NMR Spectral Assignment for Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the assignment of ¹H and ¹³C NMR spectra for Methyl 2,6-difluorobenzoate. Due to the limited availability of public experimental spectral data, the provided assignments are based on established spectroscopic principles and data from analogous fluorinated aromatic compounds. This note also includes a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects and known data for fluorinated benzene derivatives.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-3 / H-5 | 6.90 - 7.10 | Triplet (t) | ⁸JH-F ≈ 8-10 | 2H |
| H-4 | 7.35 - 7.55 | Triplet of triplets (tt) | ³JH-H ≈ 8-9, ⁵JH-F ≈ 2-3 | 1H |
| -OCH₃ | 3.90 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| -OCH₃ | 52.5 | Quartet (q) | ¹JC-H ≈ 147 |
| C-1 | 115 - 120 | Triplet (t) | ²JC-F ≈ 15-20 |
| C-2 / C-6 | 160 - 165 | Doublet of triplets (dt) | ¹JC-F ≈ 250, ³JC-H ≈ 3-5 |
| C-3 / C-5 | 112 - 115 | Doublet of doublets (dd) | ²JC-F ≈ 20-25, ¹JC-H ≈ 165 |
| C-4 | 132 - 135 | Triplet of triplets (tt) | ³JC-F ≈ 10, ¹JC-H ≈ 165 |
| C=O | 163 - 166 | Triplet (t) | ³JC-F ≈ 3-5 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. CDCl₃ is a common solvent for this type of compound and its residual proton signal at ~7.26 ppm can serve as a reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Cap the NMR tube securely and ensure the solution is homogeneous by gentle vortexing.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve good signal dispersion, which is particularly important for resolving complex coupling patterns in fluorinated compounds.
-
The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure optimal resolution and lineshape. The deuterium signal from the solvent is used for locking the magnetic field frequency.
3. ¹H NMR Data Acquisition:
-
Experiment: A standard one-pulse ¹H NMR experiment.
-
Spectral Width: Set to cover a range of approximately -2 to 12 ppm.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for protons in this type of molecule.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. ¹³C NMR Data Acquisition:
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).
-
Spectral Width: Set to cover a range of approximately 0 to 200 ppm.
-
Number of Scans: A larger number of scans (typically 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensities, especially for quaternary carbons.
-
Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each unique carbon, unless coupling information is desired (in which case a proton-coupled spectrum can be acquired).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the assignment of the ¹H and ¹³C NMR spectra of this compound.
Caption: Workflow for NMR spectral assignment.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 2,6-difluorobenzoate
Welcome to the technical support center for the purification of crude Methyl 2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of crude this compound, which is commonly synthesized via the Fischer-Speier esterification of 2,6-difluorobenzoic acid with methanol.
Q1: What are the most common impurities in my crude this compound?
A1: The most prevalent impurities in crude this compound synthesized through Fischer-Speier esterification are:
-
Unreacted 2,6-difluorobenzoic acid: This is often the main impurity, especially if the esterification reaction has not gone to completion.
-
Excess Methanol: As methanol is frequently used in excess to drive the reaction equilibrium, it will be present in the crude product.
-
Water: Water is a byproduct of the esterification reaction.
-
Acid catalyst: If an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is used, it will need to be neutralized and removed.
Q2: My crude product is acidic. How do I remove the unreacted 2,6-difluorobenzoic acid?
A2: The most effective way to remove acidic impurities is through a liquid-liquid extraction with a mild basic solution.
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The unreacted 2,6-difluorobenzoic acid will react with the base to form its water-soluble sodium salt, which will partition into the aqueous layer.
-
You may observe bubbling (CO₂ evolution) if using sodium bicarbonate, so ensure your separatory funnel is vented frequently.
-
Separate the aqueous layer. It is advisable to repeat the wash step to ensure complete removal of the acid.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
Q3: I'm having trouble with emulsions forming during the aqueous wash. What should I do?
A3: Emulsion formation is a common issue. Here are a few troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period.
-
Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Filtration: For persistent emulsions, you can try filtering the mixture through a pad of Celite® or glass wool.
Q4: After the aqueous workup, how do I effectively dry the organic solution?
A4: To remove residual water from the organic layer, use an anhydrous inorganic drying agent.
-
Common choices include anhydrous sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or calcium chloride (CaCl₂).
-
Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Filter off the drying agent to obtain the dry organic solution containing your product.
Q5: What is the best method to achieve high purity (>99%) of this compound?
A5: For achieving high purity, fractional distillation under reduced pressure or column chromatography are the most suitable methods.
-
Fractional Distillation: This method is effective for separating liquids with different boiling points. This compound has a boiling point of approximately 203-204 °C at atmospheric pressure. Distillation under reduced pressure is recommended to avoid potential decomposition at high temperatures.
-
Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica gel is a suitable stationary phase, and a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be used for elution.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected outcomes for different purification methods for this compound. Please note that actual yields and purity may vary depending on the initial purity of the crude product and the experimental execution.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Advantages | Common Issues |
| Aqueous Wash & Extraction | 95-98% | >90% | Simple, fast, and effective for removing acidic impurities. | Emulsion formation, incomplete removal of non-acidic polar impurities. |
| Fractional Distillation | >99% | 70-85% | Excellent for removing non-volatile impurities and solvents. Good for larger scales. | Potential for thermal degradation if not performed under vacuum, requires specialized glassware. |
| Column Chromatography | >99.5% | 60-80% | High resolution for separating closely related impurities. | Can be time-consuming and requires larger volumes of solvent, potential for product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Extraction
This protocol is designed for the initial purification of crude this compound to remove acidic impurities and water-soluble byproducts.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in ethyl acetate (approximately 10 mL of solvent per 1 g of crude product).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake gently, inverting the funnel and venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution (steps 3-5).
-
Wash the organic layer with an equal volume of brine.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl the flask and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: High-Purity Purification by Fractional Distillation
This protocol is suitable for obtaining high-purity this compound after an initial aqueous workup.
Materials:
-
Partially purified this compound
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the partially purified this compound and a few boiling chips into the distillation flask.
-
Connect the apparatus to a vacuum source and slowly reduce the pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Carefully collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides.
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 3: High-Purity Purification by Column Chromatography
This protocol is ideal for small to medium-scale purification to achieve very high purity.
Materials:
-
Partially purified this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the Eluent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation of the product from impurities. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Pack the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Load the Sample: Dissolve the partially purified this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Load the sample carefully onto the top of the silica gel.
-
Elute the Column: Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor Fractions: Monitor the composition of the fractions using TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: Troubleshooting workflow for purifying crude this compound.
Common side reactions in the synthesis of Methyl 2,6-difluorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2,6-difluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct acid-catalyzed esterification of 2,6-difluorobenzoic acid with methanol.[1] Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically performed under reflux.[2][3]
-
Thionyl Chloride (SOCl₂) Mediated Synthesis: This method involves the conversion of 2,6-difluorobenzoic acid to its more reactive acid chloride derivative, 2,6-difluorobenzoyl chloride, using thionyl chloride. The acid chloride is then reacted with methanol to form the ester. This is often a two-step process but can be performed in one pot.[4]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions of concern are:
-
Incomplete Esterification: Unreacted 2,6-difluorobenzoic acid remaining in the final product is a common issue, particularly in Fischer esterification, which is an equilibrium-driven process.[3]
-
Hydrolysis of the Ester: The product, this compound, can be hydrolyzed back to 2,6-difluorobenzoic acid and methanol, especially in the presence of water and acid or base. The steric hindrance from the ortho-fluoro substituents can influence the rate of hydrolysis.
-
Decarboxylation of the Starting Material: At elevated temperatures, 2,6-difluorobenzoic acid can undergo decarboxylation to produce 1,3-difluorobenzene. This is more likely to occur under harsh reaction conditions.[5]
-
Side Reactions with Thionyl Chloride: When using thionyl chloride, impurities in the reagent or improper reaction conditions can lead to the formation of undesired byproducts.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction (Fischer Esterification) | Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, increase the reflux time. Increase Temperature: If extending the time is ineffective, a modest increase in temperature might be necessary. However, be cautious of potential decarboxylation of the starting material at excessively high temperatures. Use Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side. Effective Water Removal: If using a Dean-Stark trap with a solvent like toluene, ensure it is functioning correctly to remove the water byproduct and drive the reaction to completion.[2] |
| Catalyst Inactivity | Use Fresh Catalyst: Ensure that the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or degraded. Optimize Catalyst Loading: Too little catalyst will result in a slow reaction, while too much can promote side reactions. A typical catalytic amount is a few drops of concentrated sulfuric acid.[2] |
| Loss during Workup | Proper Neutralization: During the aqueous workup, ensure complete neutralization of the acid catalyst with a base like sodium bicarbonate solution. Incomplete neutralization can lead to hydrolysis of the ester. Thorough Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Presence of Unreacted 2,6-difluorobenzoic Acid in the Final Product
| Possible Cause | Troubleshooting Steps |
| Equilibrium not sufficiently shifted (Fischer Esterification) | See "Incomplete reaction" under Problem 1. |
| Insufficient purification | Effective Washing: During the workup, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2,6-difluorobenzoic acid. Column Chromatography: If washing is insufficient, purify the crude product using silica gel column chromatography. A non-polar eluent system (e.g., hexane/ethyl acetate) will separate the less polar ester from the more polar carboxylic acid. |
Problem 3: Formation of 1,3-difluorobenzene as a Byproduct
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the Reaction Temperature: Decarboxylation of 2,6-difluorobenzoic acid is promoted by heat.[5] If 1,3-difluorobenzene is detected, reduce the reaction temperature. For Fischer esterification, refluxing at the boiling point of methanol is often sufficient. Alternative Synthesis Method: Consider using the thionyl chloride method, which can often be carried out at lower temperatures. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification using Sulfuric Acid
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-difluorobenzoic acid (1.0 eq) in an excess of methanol (can serve as both reactant and solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis via Thionyl Chloride
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add 2,6-difluorobenzoic acid (1.0 eq) and an excess of thionyl chloride (e.g., 2.0 eq). A drop of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction (Step 1): Gently heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Removal of Excess Thionyl Chloride: Cool the mixture and remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
Esterification:
-
Carefully and slowly add an excess of cold methanol to the crude 2,6-difluorobenzoyl chloride. The reaction is exothermic.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Fischer-Speier Esterification | Thionyl Chloride Method |
| Reagents | 2,6-difluorobenzoic acid, Methanol, Acid Catalyst (H₂SO₄ or p-TsOH) | 2,6-difluorobenzoic acid, Thionyl Chloride, Methanol |
| Reaction Conditions | Reflux, typically 60-110°C[2] | Often milder, can be done at room temperature after acid chloride formation |
| Typical Yields | Moderate to high, equilibrium dependent | Generally high |
| Key Side Reactions | Incomplete esterification, Hydrolysis | Formation of impurities from thionyl chloride, Hydrolysis |
| Advantages | One-step reaction, readily available reagents | High yields, not equilibrium limited |
| Disadvantages | Equilibrium limited, may require excess reagent or water removal | Two-step (or one-pot two-stage) process, uses corrosive and hazardous thionyl chloride |
Visualizations
Caption: Comparative workflow of the two primary synthesis routes for this compound.
Caption: Troubleshooting workflow for addressing low yields in the synthesis of this compound.
Caption: Common side reactions encountered during the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 2,6-difluorobenzoate Derivatization
Welcome to the technical support center for the derivatization of Methyl 2,6-difluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflows for analytical studies, particularly for gas chromatography-mass spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC-MS analysis?
A1: While this compound is an ester and has some volatility, derivatization is often employed to improve its chromatographic behavior and detection sensitivity. The primary goals of derivatizing this compound are to:
-
Increase Volatility: To ensure efficient transport through the GC column.
-
Enhance Thermal Stability: To prevent degradation at the high temperatures of the GC inlet and column.
-
Improve Peak Shape: To reduce peak tailing caused by interactions between the analyte and the stationary phase.
-
Increase Sensitivity: By introducing functional groups that provide a stronger signal in the detector.
Q2: What are the most common derivatization methods for this compound and similar compounds?
A2: The most common derivatization strategies for compounds like this compound, which may be hydrolyzed to its corresponding carboxylic acid (2,6-difluorobenzoic acid), target the active hydrogen of the carboxyl group. The primary methods are:
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the silylating agent.
-
Alkylation (Esterification): This method converts carboxylic acids into esters. Since the starting material is already a methyl ester, this would be more relevant if the analysis starts from 2,6-difluorobenzoic acid. Reagents like BF₃ in methanol can be used.
-
Acylation: This involves the introduction of an acyl group, often a halogenated one, to enhance detectability by an electron capture detector (ECD).
Q3: I am observing incomplete derivatization of my analyte. What are the likely causes and how can I fix it?
A3: Incomplete derivatization is a common issue that leads to poor reproducibility and inaccurate quantification. The primary causes include:
-
Presence of Moisture: Silylating reagents are extremely sensitive to water. Ensure all glassware is oven-dried and solvents are anhydrous. Samples should be thoroughly dried before adding the derivatization reagents.
-
Insufficient Reagent: A sufficient molar excess of the derivatizing agent is crucial to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the silylating agent to the active hydrogen.
-
Suboptimal Reaction Temperature and Time: Derivatization reactions are highly dependent on temperature and time. While some reactions are rapid at room temperature, others, especially with sterically hindered compounds, may require heating for an extended period. It is recommended to optimize these parameters for your specific application.
-
Degraded Reagent: Derivatization reagents can degrade over time, especially if not stored properly in a dry environment. Using fresh, high-quality reagents is essential.
Q4: My chromatogram shows multiple peaks for what should be a single derivatized compound. What could be the cause?
A4: The presence of multiple peaks can arise from several sources:
-
Incomplete Derivatization: As mentioned above, this will result in a peak for the underivatized analyte along with the desired derivative.
-
Side Reactions: The high reactivity of derivatization reagents can sometimes lead to side reactions with other components in the sample matrix or with the analyte itself under harsh conditions.
-
Tautomers: For some molecules, different tautomeric forms can be derivatized, leading to multiple peaks. This is less of a concern for this compound itself but can be relevant for related compounds.
-
Hydrolysis: If there is any water present, the derivatized product (especially silyl esters) can hydrolyze back to the original compound. The ester bond in this compound can also be susceptible to hydrolysis under acidic or basic conditions, which might be present if the sample matrix is not neutral.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the derivatization of this compound and related compounds.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Peak | Incomplete derivatization due to moisture. | Ensure all glassware and solvents are anhydrous. Dry the sample completely under a stream of nitrogen before adding reagents. |
| Insufficient derivatization reagent. | Increase the molar excess of the derivatization reagent. A 2:1 to 10:1 ratio of reagent to analyte is a good starting point. | |
| Suboptimal reaction time or temperature. | Optimize the reaction conditions. Try increasing the reaction temperature (e.g., to 60-80°C) and/or extending the reaction time (e.g., 30-60 minutes). | |
| Degraded derivatization reagent. | Use a fresh vial of high-quality derivatization reagent. Store reagents under inert gas and in a desiccator. | |
| Peak Tailing | Incomplete derivatization leaving polar groups. | Re-optimize the derivatization protocol to ensure complete reaction (see above). |
| Active sites in the GC inlet or column. | Use a deactivated GC liner and a high-quality, low-bleed column. Consider conditioning the column before analysis. | |
| Poor Reproducibility | Inconsistent reaction conditions. | Ensure precise and consistent addition of all reagents, and maintain stable reaction times and temperatures for all samples and standards. |
| Presence of water in some samples. | Standardize the sample drying procedure to ensure all samples are equally anhydrous. | |
| Sample matrix effects. | If working with complex matrices, consider a sample clean-up step like solid-phase extraction (SPE) prior to derivatization. | |
| Extraneous Peaks in Chromatogram | Contamination from solvents or reagents. | Run a blank analysis with only the solvent and derivatization reagents to identify any contaminant peaks. |
| Side reactions. | Use the mildest reaction conditions (temperature, time) that still provide complete derivatization. | |
| Hydrolysis of the derivative. | Analyze the samples as soon as possible after derivatization. Ensure no moisture is introduced during sample handling and injection. |
Experimental Protocols
Protocol 1: Silylation of Hydrolyzed this compound (2,6-difluorobenzoic acid) for GC-MS Analysis
This protocol is adapted for the derivatization of 2,6-difluorobenzoic acid, the potential hydrolysis product of this compound.
Materials:
-
Dried sample containing 2,6-difluorobenzoic acid.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous).
-
Reaction vial (e.g., 2 mL) with a PTFE-lined screw cap.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reagent Addition: To the dried sample in the reaction vial, add 50 µL of anhydrous pyridine to aid in dissolution.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Diagram: Silylation Workflow
Caption: Workflow for the silylation of 2,6-difluorobenzoic acid.
Data Presentation
The following table summarizes the expected impact of varying key reaction parameters on the derivatization efficiency. The values are illustrative and should be optimized for specific experimental setups.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Reaction Temperature | 25°C | 60°C | 80°C | Increasing temperature generally increases reaction rate, but excessive heat can cause degradation. |
| Reaction Time | 15 min | 30 min | 60 min | Longer reaction times can lead to higher derivatization yield, up to a plateau. |
| Reagent:Analyte Ratio | 2:1 | 5:1 | 10:1 | A higher excess of reagent typically ensures more complete derivatization. |
| Presence of Catalyst (TMCS) | No | Yes | - | The catalyst significantly increases the rate and completeness of the reaction for hindered groups. |
Logical Relationships and Pathways
Diagram: Troubleshooting Logic for Incomplete Derivatization
Caption: A logical workflow for troubleshooting incomplete derivatization.
Troubleshooting low conversion rates in Methyl 2,6-difluorobenzoate reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of Methyl 2,6-difluorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer esterification of 2,6-difluorobenzoic acid with methanol is resulting in a low yield. What are the common causes and how can I improve the conversion rate?
A1: Low conversion in the Fischer esterification of 2,6-difluorobenzoic acid is a common issue, often attributed to the equilibrium nature of the reaction and steric hindrance from the ortho-substituents. Here are the primary causes and solutions:
-
Incomplete Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the reaction backward, leading to the hydrolysis of the ester and reducing the overall yield.
-
Solution: Employ methods to continuously remove water as it is formed. Using a Dean-Stark apparatus during reflux is highly effective. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also help. Using a large excess of methanol can also shift the equilibrium towards the product side.[1]
-
-
Insufficient Catalyst Activity: The amount or type of acid catalyst may not be sufficient to promote the reaction effectively.
-
Solution: Ensure you are using a catalytic amount of a strong acid. Commonly used catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] If conversion is still low, a modest increase in catalyst loading may be beneficial.
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached equilibrium due to insufficient temperature or reaction time.
-
Solution: Ensure the reaction is heated to reflux temperature (the boiling point of methanol, approximately 65°C) for an adequate duration.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted heating can significantly reduce reaction times and may improve yields.[4][5]
-
-
Steric Hindrance: The two fluorine atoms in the ortho positions of the benzoic acid can sterically hinder the approach of the methanol to the carbonyl carbon, slowing down the reaction rate.
-
Solution: While challenging to overcome directly in a Fischer esterification, allowing for longer reaction times or exploring alternative esterification methods (see Q3) may be necessary. A study has shown successful esterification of 2,6-difluorobenzoic acid using the heterogeneous catalyst UiO-66-NH2, which overcame the steric hindrance observed with the traditional BF₃·MeOH complex.[6]
-
Q2: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Besides the reverse reaction (hydrolysis), other side reactions can occur under acidic conditions, leading to impurities and lower yields of the desired ester.
-
Ether Formation: Under strong acidic conditions and elevated temperatures, methanol can undergo self-condensation to form dimethyl ether.[7][8][9]
-
Solution: While this is more common with secondary and tertiary alcohols, it can occur with primary alcohols like methanol at higher temperatures.[9] Using the minimum effective amount of acid catalyst and maintaining the temperature at the reflux of methanol without excessive heating can help minimize this. Using milder acid catalysts like p-toluenesulfonic acid might be preferable to sulfuric acid.[7]
-
-
Decarboxylation: Aromatic carboxylic acids, especially those with electron-withdrawing groups, can undergo decarboxylation at high temperatures.[10][11]
-
Solution: Avoid excessive heating. Maintain the reaction temperature at the reflux of methanol. If higher temperatures are being explored (e.g., in microwave synthesis), monitor for the formation of 1,3-difluorobenzene, the decarboxylation product.
-
Q3: Are there alternative methods to synthesize this compound if Fischer esterification consistently gives low yields?
A3: Yes, if Fischer esterification proves to be inefficient, several alternative methods can be employed:
-
Reaction with Diazomethane: Carboxylic acids react rapidly and cleanly with diazomethane (or the safer alternative, trimethylsilyldiazomethane) to form methyl esters under very mild conditions.[12] This method is particularly useful for small-scale syntheses and avoids equilibrium issues as the only byproduct is nitrogen gas.
-
Mitsunobu Reaction: This reaction allows for the conversion of a carboxylic acid and an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of configuration if the alcohol is chiral and is often effective for sterically hindered substrates.
Q4: What is a reliable protocol for the workup and purification of this compound after a Fischer esterification reaction?
A4: A standard workup and purification protocol aims to remove the excess methanol, the acid catalyst, any unreacted carboxylic acid, and water.
-
Cool the Reaction Mixture: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove Excess Methanol: The excess methanol can be removed under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the residue with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:
-
Water to remove the bulk of any remaining methanol and some of the acid.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted 2,6-difluorobenzoic acid. Be cautious as CO₂ evolution will cause pressure buildup in the separatory funnel.
-
A saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel if non-volatile impurities are present.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of Fluorinated Benzoic Acids
| Catalyst System | Substrate | Reaction Time | Temperature (°C) | Conversion/Yield | Reference |
| UiO-66-NH₂ | 2,6-Difluorobenzoic Acid | 10 hours | 150 | Good Conversion | [6] |
| BF₃·MeOH | 2,6-Difluorobenzoic Acid | - | - | No Conversion Observed | [6] |
| H₂SO₄ | trans-Cinnamic Acid | 60 min (reflux) | Reflux | 94% | [4] |
| p-TsOH | trans-Cinnamic Acid | 60 min (reflux) | Reflux | 91% | [4] |
| H₂SO₄ | trans-Cinnamic Acid | 2 min (microwave) | - | 97% | [4] |
| p-TsOH | trans-Cinnamic Acid | 2 min (microwave) | - | 91% | [4] |
| N-Fluorobenzenesulfonimide (NFSi) | Benzoic Acid | 30 min (microwave) | 120 | High Yield |
Table 2: Effect of Alcohol on Microwave-Assisted Fischer Esterification Yield of a Substituted Benzoic Acid
| Alcohol | Product Yield (%) |
| Butanol | 98 |
| Primary Alcohols | High |
| Secondary Alcohols | Lower |
| Tertiary Alcohols | Lowest |
Note: Data adapted from a study on 4-fluoro-3-nitrobenzoic acid.
Experimental Protocols
Protocol 1: General Fischer Esterification of 2,6-Difluorobenzoic Acid
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended), add 2,6-difluorobenzoic acid (1.0 equivalent).
-
Solvent and Reagent Addition: Add an excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol serves as both the reactant and the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 65°C) with stirring. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The reaction time can vary from a few hours to overnight depending on the scale and desired conversion.
-
Work-up and Purification: Follow the procedure outlined in Q4.
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 2,6-difluorobenzoate
This technical support guide provides detailed troubleshooting advice and protocols for the purification of Methyl 2,6-difluorobenzoate using silica gel column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My compound, this compound, is not moving off the baseline in my chosen solvent system. What should I do?
A1: This indicates that the eluent (solvent system) is not polar enough to displace the compound from the polar silica gel.
-
Solution: Gradually increase the polarity of your solvent system. This compound is a moderately polar compound. A good starting point for Thin-Layer Chromatography (TLC) analysis is a mixture of ethyl acetate (EtOAc) and hexanes.
-
Begin with a low polarity mixture, such as 5% EtOAc in hexanes (5:95 v/v).
-
Systematically increase the proportion of ethyl acetate (e.g., to 10%, 15%, 20%) until you achieve a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[1]
-
For very polar impurities, solvent systems like methanol in dichloromethane might be necessary, but use methanol sparingly (typically <10%) as it can dissolve the silica gel.[2]
-
Q2: I am observing streaking or tailing of my compound spot on the TLC plate and in the column fractions. What is the cause?
A2: Streaking can be caused by several factors:
-
Compound Decomposition: The compound may be unstable on the acidic surface of the silica gel.[3] To check for this, spot your compound on a TLC plate, wait for an extended period (e.g., 30-60 minutes), and then develop the plate. If new spots appear or a streak forms from the origin, decomposition is likely. Adding 1-3% triethylamine to your eluent can neutralize the silica gel.[2][4]
-
Overloading: Applying too much sample to the column or TLC plate can saturate the stationary phase, leading to poor separation and band broadening.[4] For a standard flash column, the amount of crude material should be about 1-2% of the mass of the silica gel.
-
Insolubility: If the crude sample is not fully soluble in the eluent, it can cause streaking as it slowly dissolves during elution.[3] Ensure your crude mixture is fully dissolved before loading. If it is insoluble in the eluent, a "dry loading" technique is recommended (see Experimental Protocol).
Q3: The separation between my product and an impurity is poor, even though they have different Rf values on the TLC plate.
A3: This issue often arises from improper column packing or running the column too quickly.
-
Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which create channels for the solvent and sample to pass through without proper separation.[5] Using the "wet slurry" packing method is generally reliable (see Experimental Protocol).
-
Flow Rate: For flash chromatography, the pressure should be regulated to achieve a steady, controlled flow.[6] An excessively high flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation.
-
Solvent Choice: The choice of solvent can sometimes affect separation. If two compounds have similar Rf values but dissolve differently in the eluent, it can lead to co-elution.[3] Experimenting with a different solvent system (e.g., diethyl ether/hexanes instead of EtOAc/hexanes) may improve separation.
Q4: My compound seems to have disappeared. It is not eluting from the column.
A4: There are a few possibilities for a compound failing to elute:
-
Decomposition: The compound may have completely decomposed on the silica gel.[3] Testing for silica stability via TLC is a crucial first step.
-
Insufficient Polarity: The eluent may still be too nonpolar. If you have reached 100% ethyl acetate and the compound has not eluted, a more polar solvent like methanol may be required. A gradient elution, starting with a nonpolar system and gradually increasing polarity, can be effective.
-
Dilution: The compound may have eluted, but the fractions are too dilute to be detected by TLC.[3] Try combining and concentrating the fractions you suspect contain your product and re-analyzing by TLC.
Experimental Data Summary
The following table provides typical solvent systems and expected Rf values for the purification of this compound. The optimal system for a specific crude mixture should be determined experimentally using TLC.
| Parameter | Recommended Value/System | Purpose / Comment |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase flash chromatography. |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes | A versatile system for moderately polar compounds. |
| TLC Test Gradient | 5% to 30% EtOAc in Hexanes | Used to find the optimal eluent composition. |
| Optimal Rf Value | ~0.25 - 0.35 | Provides good separation and a reasonable elution time.[1] |
| Expected Recovery | >85% | Dependent on the purity of the crude material and technique. |
| Purity Achieved | >98% (by NMR/GC) | Typical purity achievable with careful chromatography. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
1. TLC Analysis for Solvent System Optimization
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).
-
Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a test eluent (e.g., 10% EtOAc/Hexanes).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimization: Adjust the ratio of ethyl acetate to hexanes until the spot corresponding to this compound has an Rf value of approximately 0.25-0.35.[1]
2. Column Preparation (Wet Slurry Method)
-
Setup: Secure a glass column of appropriate size vertically. Place a small plug of cotton at the bottom, followed by a thin layer of sand.
-
Slurry Preparation: In a beaker, mix the silica gel (typically 50-100 times the weight of the crude product) with the initial, least polar eluent to form a pourable slurry.[1]
-
Packing: Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.
-
Equilibration: Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.[1] Add a protective layer of sand (~1 cm) on top of the silica.
3. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the sample solution to the top of the column, allowing it to absorb into the silica.
-
Dry Loading (Recommended for samples not soluble in the eluent): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product).[1] Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection
-
Elution: Carefully add the optimized eluent to the column. Apply gentle positive pressure using a pump or nitrogen line to achieve a steady flow.
-
Collection: Collect the eluting solvent in sequentially numbered test tubes or flasks.
-
Monitoring: Periodically analyze the collected fractions by TLC to track the elution of the product.
5. Product Recovery
-
Combine Fractions: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
-
Drying: Dry the resulting product under high vacuum to remove any residual solvent.
-
Analysis: Determine the final mass to calculate the yield and confirm purity using analytical methods like NMR, GC, or Mass Spectrometry.
Visualization of Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Pilot-Scale Synthesis of Methyl 2,6-difluorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 2,6-difluorobenzoate for pilot production. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the pilot-scale synthesis of this compound?
A1: The most common and industrially viable method is the Fischer esterification of 2,6-difluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method is cost-effective and relatively straightforward to scale up.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: The primary challenges include:
-
Reaction Kinetics: The reaction is reversible and can be slow due to the steric hindrance caused by the two fluorine atoms in the ortho positions of the benzoic acid.
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in a large reactor is crucial for consistent reaction rates and to avoid side reactions.
-
Water Removal: Efficient removal of the water byproduct is necessary to drive the equilibrium towards the product.
-
Product Purification: Separating the final product from unreacted starting materials, catalyst, and byproducts at a larger scale requires optimized purification methods.
-
Safety: Handling large quantities of flammable methanol and corrosive acids requires strict safety protocols.
Q3: How can the reaction equilibrium be shifted towards the formation of this compound in a pilot plant setting?
A3: To maximize the yield, two main strategies can be employed:
-
Use of Excess Methanol: Using methanol as the solvent ensures a large molar excess, which, according to Le Chatelier's principle, drives the reaction forward.
-
Continuous Water Removal: At the pilot scale, a Dean-Stark apparatus or a similar setup can be integrated with the reactor to azeotropically remove water as it is formed.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Potential impurities include:
-
Unreacted 2,6-difluorobenzoic acid
-
Residual methanol
-
Water
-
Byproducts from side reactions, such as the formation of ethers from the alcohol under acidic conditions at high temperatures.
-
Residual acid catalyst
Q5: What are the key safety precautions for the pilot-scale synthesis?
A5: Key safety measures include:
-
Operating in a well-ventilated area with appropriate explosion-proof equipment.
-
Using personal protective equipment (PPE) such as acid-resistant gloves, safety goggles, and flame-retardant lab coats.
-
Having emergency shutdown procedures and spill containment plans in place.
-
Ensuring proper grounding and bonding of equipment to prevent static discharge.
-
Careful handling and dispensing of concentrated sulfuric acid to avoid splashes and thermal runaway when mixing with methanol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Conversion/Yield | 1. Insufficient reaction time or temperature. 2. Inefficient water removal. 3. Catalyst deactivation or insufficient amount. 4. Poor mixing in the reactor. | 1. Monitor the reaction progress by GC or HPLC and extend the reaction time or cautiously increase the temperature. 2. Ensure the Dean-Stark apparatus (if used) is functioning correctly and the solvent system effectively removes water. 3. Use fresh, high-purity catalyst at the appropriate loading (typically 1-5 mol% relative to the carboxylic acid). 4. Verify that the agitator speed is sufficient for proper mixing of the reactants. |
| Product is Dark or Discolored | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Ensure the purity of 2,6-difluorobenzoic acid and methanol before starting the reaction. |
| Difficult Product Isolation/Purification | 1. Incomplete reaction leading to a complex mixture. 2. Inefficient neutralization of the acid catalyst. 3. Emulsion formation during aqueous workup. | 1. Drive the reaction to completion using the strategies mentioned in the FAQs. 2. Ensure complete neutralization with a base (e.g., sodium bicarbonate solution) before extraction. 3. Use brine washes to break emulsions. Consider alternative purification methods like fractional distillation under reduced pressure. |
| Inconsistent Batch Results | 1. Variations in raw material quality. 2. Inconsistent process parameters (temperature, mixing, reaction time). 3. Inefficient cleaning of the reactor between batches. | 1. Implement stringent quality control for all incoming raw materials. 2. Standardize and carefully control all process parameters for each batch. 3. Ensure a validated cleaning procedure for the reactor is followed to avoid cross-contamination. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on the specific equipment and safety procedures of your facility.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, heating/cooling jacket, condenser, and temperature probe.
-
Dean-Stark trap (optional, but recommended for optimal yield).
-
Charging vessels for reactants.
-
Receiving vessels for the product.
-
2,6-difluorobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%) or p-Toluenesulfonic acid monohydrate
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants:
-
Charge the reactor with 2,6-difluorobenzoic acid (1.0 eq).
-
Add methanol (10-20 eq, serving as both reactant and solvent).
-
Begin agitation to dissolve the solid.
-
-
Catalyst Addition:
-
Slowly and carefully add concentrated sulfuric acid (0.05-0.1 eq) or p-toluenesulfonic acid monohydrate (0.05-0.1 eq) to the stirred mixture. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 65-70°C).
-
If using a Dean-Stark trap, monitor and collect the water that separates.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until the starting material is consumed or its concentration is stable.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If excess methanol is to be removed, this can be done by distillation.
-
Transfer the reaction mixture to a larger vessel containing an organic solvent for extraction.
-
Slowly and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until CO2 evolution ceases.
-
Wash the organic layer with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by fractional vacuum distillation.
-
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Scale | 10-100 g | 10-100 kg |
| Reactant Molar Ratio (Methanol:Acid) | 10:1 to 20:1 | 15:1 to 25:1 |
| Catalyst Loading (mol%) | 1-5% | 2-5% |
| Reaction Temperature | 65-70°C | 65-75°C |
| Reaction Time | 4-12 hours | 8-24 hours |
| Typical Yield | 85-95% | 80-90% |
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting logic for low conversion in the synthesis of this compound.
Technical Support Center: Managing Moisture Sensitivity in Reactions with Methyl 2,6-difluorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted guidance for managing the moisture sensitivity of Methyl 2,6-difluorobenzoate in synthetic protocols. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental procedures, and reference data to ensure the success of your moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with moisture when using this compound?
A1: The primary issue is hydrolysis. As an ester, this compound can react with water (H₂O), especially under acidic or basic conditions, to revert to its parent carboxylic acid (2,6-difluorobenzoic acid) and methanol. This process, known as saponification under basic conditions, consumes your starting material and introduces impurities that can complicate purification and subsequent reaction steps.
Q2: How do the fluorine atoms on the benzene ring affect its moisture sensitivity?
A2: The two fluorine atoms at the ortho positions are strongly electron-withdrawing. This effect increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2] Consequently, fluorinated esters like this compound are generally more prone to hydrolysis than their non-fluorinated counterparts.[2][3]
Q3: How should I properly store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry place. To minimize exposure to atmospheric moisture, consider storing it inside a desiccator containing a drying agent like Drierite or anhydrous calcium sulfate. For long-term storage, flushing the container with an inert gas like nitrogen or argon before sealing is also recommended.
Q4: What are the essential precautions for any reaction involving this compound?
A4: All reactions should be performed under anhydrous conditions. This involves using oven- or flame-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the experiment to prevent atmospheric moisture from entering the reaction vessel.[4]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound in moisture-sensitive environments.
| Problem | Potential Cause | Recommended Solution |
| 1. Low or No Product Yield | Hydrolysis of Starting Material: Trace moisture has hydrolyzed the this compound before or during the reaction. | Verify Anhydrous Conditions: Ensure all glassware was rigorously dried. Use freshly opened anhydrous solvents or solvents dried over an appropriate agent (see Table 1). Handle the ester under an inert atmosphere. |
| Deactivation of Reagents: The reaction may involve other moisture-sensitive reagents (e.g., Grignard reagents, organolithiums, or coupling agents like EDC) that have been quenched by water.[5] | Check Reagent Activity: Use fresh or recently titrated reagents. Add reagents via syringe through a rubber septum to a flask maintained under a positive pressure of inert gas.[4] | |
| 2. Presence of 2,6-Difluorobenzoic Acid in Product Mixture | Incomplete Reaction & Hydrolysis: The intended reaction did not go to completion, and the remaining starting material hydrolyzed during the aqueous workup. | Drive Reaction to Completion: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed before quenching. If the reaction has stalled, consider a slight increase in temperature or longer reaction time. |
| Contamination During Workup: The desired product may be sensitive to the pH of the aqueous workup, leading to hydrolysis. | Use Neutral Workup Conditions: If possible, use a neutral aqueous wash (e.g., brine) instead of acidic or basic solutions. Perform extractions quickly and dry the organic layer promptly with a drying agent. | |
| 3. Reaction Fails to Initiate | Inhibition by Water: Trace amounts of water may be inhibiting a moisture-sensitive catalyst or preventing the formation of a key reactive intermediate. | Rigorous Drying: Flame-dry the reaction flask under vacuum and backfill with inert gas immediately before use. Use a solvent passed through an activated alumina column or distilled from a suitable drying agent.[4] |
| 4. Inconsistent Results / Poor Reproducibility | Variable Atmospheric Moisture: Day-to-day variations in lab humidity can affect the amount of moisture introduced into the reaction. | Standardize Procedures: Adhere strictly to anhydrous protocols for every experiment. Use of a glove box for highly sensitive reactions provides the most controlled environment. |
dot graph TD { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
} /dot
Caption: Troubleshooting decision tree for reactions involving this compound.
Key Experimental Protocols
Protocol 1: Drying of Glassware
Properly dried glassware is critical to prevent the introduction of adsorbed water from glass surfaces.
-
Cleaning: Ensure all glassware is thoroughly cleaned with soap and water, rinsed with deionized water, and then rinsed with a small amount of acetone to facilitate drying.
-
Oven Drying (Preferred Method):
-
Place all glassware (round-bottom flasks, stir bars, condensers, etc.) in a laboratory oven set to 125 °C.
-
Allow the glassware to dry for a minimum of 4 hours, though overnight is ideal.
-
Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. This prevents atmospheric moisture from being drawn inside as it cools.
-
-
Flame Drying (Alternative Method):
-
Assemble the clean glassware setup securely on a clamp stand in a fume hood.
-
Gently heat the entire surface of the glass apparatus with a heat gun or a Bunsen burner (use with extreme caution, removing all flammable materials from the vicinity).
-
Simultaneously, flush the apparatus with a slow stream of dry nitrogen or argon.
-
Continue heating until all visible condensation has disappeared.
-
Allow the apparatus to cool to room temperature while maintaining the inert gas flow.
-
Protocol 2: Setting up an Anhydrous Reaction under Inert Atmosphere
This protocol describes a standard setup using a Schlenk line or a nitrogen manifold with balloons.
-
Setup: Assemble the oven- or flame-dried reaction flask, equipped with a magnetic stir bar and condenser, while still warm. Seal all joints with a light application of vacuum grease and secure with clips.
-
Purging: Fit the flask with a rubber septum. Insert an inert gas inlet needle and an outlet needle (vent).
-
Evacuate and Refill: Connect the apparatus to a Schlenk line. Carefully evacuate the flask under vacuum until it is free of air.
-
Backfill: Slowly backfill the flask with high-purity nitrogen or argon.
-
Repeat: Repeat the evacuate-and-refill cycle three times to ensure the complete removal of atmospheric air and moisture.[6]
-
Positive Pressure: After the final cycle, leave the flask under a slight positive pressure of the inert gas, which can be maintained by a balloon or a bubbler system.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a dry syringe through the rubber septum. Add solid reagents quickly against a counterflow of inert gas or via a solid addition funnel.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [color="#4285F4"];
} /dot
Caption: Standard workflow for setting up a moisture-sensitive reaction.
Reference Data
Table 1: Common Drying Agents for Organic Solvents
The choice of drying agent is crucial for preparing anhydrous solvents. Select a drying agent that is compatible with your solvent and reaction conditions.
| Drying Agent | Suitable Solvents | Incompatible With | Capacity & Speed | Notes |
| Magnesium Sulfate (MgSO₄) | Diethyl ether, Ethyl acetate, Dichloromethane (DCM) | - | High capacity, fast | A fine powder, so filtration is required to remove it. Slightly acidic. |
| Sodium Sulfate (Na₂SO₄) | Most organic solvents | - | High capacity, slow | Neutral, but slow-acting. Allow solution to stand for at least 30 minutes. Forms clumps when wet.[2] |
| Calcium Chloride (CaCl₂) | Hydrocarbons, Ethers, Alkyl Halides | Alcohols, Amines, Ketones, some Esters | High capacity, fast | Can form complexes with compounds containing O or N atoms.[5] |
| Calcium Hydride (CaH₂) | Ethers, Hydrocarbons, Amines | Acids, Alcohols, Esters (reactive) | High intensity (very dry) | Reacts with water to produce H₂ gas. Used for pre-drying solvents before distillation. Highly reactive.[1] |
| Molecular Sieves (3Å or 4Å) | Most organic solvents (THF, DCM, Acetonitrile) | - | High intensity, moderate speed | Excellent for achieving very low water content (<10 ppm). Must be activated by heating before use.[3] |
Table 2: Recommended Maximum Water Content for Solvents
For reactions involving highly sensitive reagents, the water content of the solvent should be minimized.
| Reaction Type | Reagent Example | Recommended Max H₂O (ppm) | Recommended Drying Method |
| Grignard Reactions | Phenylmagnesium bromide | < 50 | Distillation from CaH₂ or Na/benzophenone |
| Organolithium Reactions | n-Butyllithium | < 30 | Distillation from Na/benzophenone |
| Anhydride Formations | Acetic Anhydride | < 100 | Distillation |
| Coupling Reactions | EDC, HATU | < 50 | Passage through activated alumina column; Use of molecular sieves |
Caption: Hydrolysis pathway of this compound in the presence of water.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Best practices for handling and disposal of Methyl 2,6-difluorobenzoate waste
This guide provides best practices for the safe handling and disposal of Methyl 2,6-difluorobenzoate waste, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (CAS No: 13671-00-6) is a fluorinated aromatic ester.[1][2] It is classified as a combustible liquid and presents several health hazards. According to the Globally Harmonized System (GHS), it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] The signal word associated with these hazards is "Warning".[3][4]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?
To prevent exposure, comprehensive PPE is required. This includes chemical-resistant gloves, chemical goggles or safety glasses, and a face shield if there is a splash potential.[3][5][6] Protective clothing is necessary to prevent skin contact.[3][7] In areas with inadequate ventilation, respiratory protection, such as a multi-purpose combination respirator cartridge, should be used.[3][5] A readily accessible emergency eye wash fountain and safety shower are also essential.[3]
Q3: What are the correct storage procedures for this compound?
Store this compound in a dry, cool, and well-ventilated area in a tightly closed container.[3] It is classified as a combustible liquid (Storage Class 10) and must be kept away from heat, sparks, and open flames.[3] It is incompatible with strong oxidizing agents.[3]
Q4: What are the immediate first-aid measures for accidental exposure?
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[3][6]
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice or attention.[3] Contaminated clothing should be removed and washed before reuse.[3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person and seek medical attention.[3]
Troubleshooting Guides
Q5: How should I respond to a minor spill of this compound in the laboratory?
For minor spills that do not pose an immediate threat, laboratory personnel can manage the cleanup by following these steps:
-
Alert Personnel: Immediately inform others in the vicinity.[8]
-
Ensure Ventilation: Work in a well-ventilated area to avoid inhaling vapors.[3]
-
Wear Appropriate PPE: Before cleaning, don all required PPE, including gloves, safety goggles, and protective clothing.[6]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, earth, vermiculite, or dry chemical absorbent to contain the spill.[3][6]
-
Collect Waste: Carefully sweep or shovel the absorbed material into a suitable, clearly labeled container for hazardous waste disposal.[3][6]
-
Decontaminate: Clean the spill area with soap and water, and dispose of all contaminated cleaning materials as hazardous waste.[8]
Q6: What is the protocol for a major spill?
A major spill poses a significant risk and requires a more extensive response:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.[3]
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.[6]
-
Isolate the Area: Close doors to the affected area to contain vapors.[8]
-
First Aid: Attend to any individuals who may have been exposed.[8]
-
Professional Cleanup: Do not attempt to clean a major spill without proper training and equipment. Wait for the emergency response team.[3]
Below is a workflow diagram for handling a chemical spill.
Waste Disposal FAQs
Q7: How should I collect and store waste this compound?
All waste containing this compound, including contaminated absorbents and PPE, must be collected in a suitable, leak-proof, and puncture-resistant container.[3][8] The container must be clearly labeled as hazardous waste, specifying the chemical name.[6] Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[3]
Q8: What is the recommended final disposal method for this chemical waste?
The recommended disposal method is high-temperature incineration at an approved and licensed hazardous waste disposal plant.[3] The incinerator should be equipped with an afterburner and a flue gas scrubber to handle the decomposition products.[3] Always use a licensed waste collector for disposal and follow all local, state, and federal regulations.[3]
Q9: Why is high-temperature incineration necessary for fluorinated compounds?
Fluorinated organic compounds like this compound are characterized by strong carbon-fluorine (C-F) bonds, which makes them chemically stable and difficult to break down.[9] High-temperature incineration provides the necessary energy to decompose these stable molecules.[9] During this process, hazardous byproducts such as hydrogen fluoride (HF) are generated, which must be neutralized and removed from the emissions by a flue gas scrubber.[3][9]
Q10: Can this waste be disposed of through other means, like landfill or composting?
No, disposal in a landfill is not recommended as the substance may leach into the environment.[3][6] As a fluorinated organic chemical, it is not suitable for composting; many certification bodies explicitly ban the presence of per- and polyfluorinated substances (PFAS) in compostable materials.[10] The most effective and environmentally responsible method of destruction is high-temperature incineration.[3][11]
The diagram below outlines the standard procedure for waste management.
Data and Protocols
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13671-00-6 | [4] |
| Molecular Formula | F₂C₆H₃CO₂CH₃ | |
| Molecular Weight | 172.13 g/mol | |
| Boiling Point | 203-204 °C | |
| Density | 1.281 g/mL at 25 °C | |
| Flash Point | 95 °C (203 °F) - closed cup |
| Storage Class | 10 - Combustible Liquids | |
Table 2: Hazard Identification
| Hazard Type | Classification | Code | Description | Reference |
|---|---|---|---|---|
| GHS | Skin Irritation | H315 | Causes skin irritation | [3][4] |
| GHS | Eye Irritation | H319 | Causes serious eye irritation | [3][4] |
| GHS | Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][4] |
| NFPA | Health Hazard | 3 | Short exposure could cause serious temporary or residual injury | [3] |
| NFPA | Fire Hazard | 1 | Must be preheated before ignition can occur | [3] |
| NFPA | Reactivity | 0 | Normally stable |[3] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose | Reference |
|---|---|---|---|
| Eye/Face Protection | Chemical goggles and/or face shield | Protects against splashes and vapors | [3][5] |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact | [3] |
| Body Protection | Protective clothing, lab coat | Prevents skin contact | [3][6] |
| Respiratory Protection| NIOSH-approved respirator with organic vapor cartridge | For use in case of inadequate ventilation or high vapor concentration |[3][5] |
Experimental Protocols
Protocol 1: Detailed Spill Cleanup Procedure (Minor Spill)
-
Preparation: Ensure a chemical spill kit is available. The kit should contain absorbent pads or loose absorbent material (vermiculite, sand), a dustpan and brush, heavy-duty waste bags, and appropriate PPE.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protection: Don two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.
-
Containment: If the spill is spreading, create a dike around the perimeter with absorbent material.[3]
-
Absorption: Gently cover the liquid spill with absorbent material. Start from the outside and work inwards to minimize spreading. Avoid splashing.
-
Collection: Once the liquid is fully absorbed, use a non-sparking scoop or dustpan to collect the material. Place it into a heavy-duty, labeled hazardous waste bag or container.[3][6]
-
Final Cleaning: Wipe the spill area with a cloth dampened with soap and water. Place the used cloth in the waste container.
-
Disposal: Seal the waste container and label it with the chemical name and date. Arrange for disposal through your institution's EHS department.
-
Post-Cleanup: Remove PPE carefully to avoid self-contamination. Wash hands thoroughly with soap and water.[3]
Protocol 2: Waste Accumulation and Labeling
-
Waste Segregation: Designate a specific waste stream for halogenated organic compounds. Do not mix with non-halogenated waste.
-
Container Selection: Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting lid. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all components and their approximate percentages if it is a mixture.
-
The relevant hazard pictograms (e.g., irritant).
-
-
Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area or a central storage area that is secure and has secondary containment.
-
Disposal Request: Once the container is full, or before the designated accumulation time limit is reached, submit a request for pickup to your institution's licensed waste management provider.[3]
References
- 1. This compound | 13671-00-6 [chemicalbook.com]
- 2. This compound 97 13671-00-6 [sigmaaldrich.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. americanchemistry.com [americanchemistry.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. umanitoba.ca [umanitoba.ca]
- 9. epa.gov [epa.gov]
- 10. BPI - Fluorinated Chemicals [bpiworld.org]
- 11. gore-tex.com [gore-tex.com]
Validation & Comparative
Validating the Structure of Methyl 2,6-difluorobenzoate: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of small molecules is a cornerstone of chemical research and drug development. For compounds like Methyl 2,6-difluorobenzoate, a seemingly simple aromatic ester, subtle isomeric possibilities necessitate robust analytical techniques. While one-dimensional Nuclear Magnetic Resonance (1D NMR) provides initial insights, two-dimensional (2D) NMR spectroscopy offers a powerful and definitive approach to elucidating the precise connectivity and spatial relationships of atoms within a molecule. This guide provides a comparative overview of key 2D NMR techniques for the structural validation of this compound, supported by hypothetical experimental data, and contrasts this methodology with alternative analytical approaches.
Performance Comparison: 2D NMR vs. Other Techniques
The structural elucidation of this compound can be approached through various analytical methods. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial information, they often fall short of providing the complete, unambiguous structural picture that 2D NMR delivers.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (through-bond correlations) | Provides an unambiguous and complete structural map. | Can be less sensitive than MS; requires slightly larger sample amounts. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[1][2] | High sensitivity; provides molecular formula. | Does not definitively distinguish between isomers; fragmentation can be complex to interpret.[1] |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C-O, C-F). | Fast and simple; good for identifying key functional groups. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| X-ray Crystallography | Precise 3D structure in the solid state. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Unraveling the Structure with 2D NMR: A Data-Driven Approach
To illustrate the power of 2D NMR, we present a hypothetical but realistic dataset for this compound.
Structure of this compound:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 112.5 (t, JCF = 20.0 Hz) |
| 2, 6 | - | 161.0 (dd, JCF = 255.0, 5.0 Hz) |
| 3, 5 | 6.95 (t, JHH = 8.0 Hz) | 112.0 (d, JCF = 5.0 Hz) |
| 4 | 7.40 (m) | 132.0 (t, JCF = 10.0 Hz) |
| 7 (C=O) | - | 164.0 |
| 8 (OCH₃) | 3.90 (s) | 52.5 |
Table 2: Key 2D NMR Correlations for this compound
| 2D Experiment | Correlation | Interpretation |
| COSY | H3/H5 ↔ H4 | Shows that the protons on carbons 3, 5, and 4 are coupled to each other, confirming the aromatic spin system. |
| HSQC | H3/H5 / C3/C5 | Connects the aromatic protons at 6.95 ppm to their directly attached carbons at 112.0 ppm. |
| H4 / C4 | Connects the aromatic proton at 7.40 ppm to its directly attached carbon at 132.0 ppm. | |
| H8 / C8 | Connects the methyl protons at 3.90 ppm to the methyl carbon at 52.5 ppm. | |
| HMBC | H3/H5 → C1, C2/C6, C4 | Shows long-range correlations from the protons on carbons 3 and 5 to neighboring carbons, confirming their position in the ring. |
| H4 → C2/C6, C3/C5 | Shows long-range correlations from the proton on carbon 4 to adjacent carbons. | |
| H8 → C7 | Crucially, this correlation from the methyl protons to the carbonyl carbon confirms the ester functionality. |
Experimental Protocols
A general workflow for the 2D NMR analysis of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.[3]
-
1D NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[4] A standard gradient-selected COSY (gCOSY) pulse program is typically used.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations.[4] A sensitivity-enhanced HSQC experiment is often employed to reduce acquisition time.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[4] The long-range coupling delay is optimized for an average J-coupling of 8-10 Hz.
-
-
Data Processing and Analysis: The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to identify the cross-peaks that reveal the molecular structure.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using 2D NMR.
Caption: Workflow for 2D NMR structure validation of this compound.
References
A Comparative Guide to the HPLC Purity Analysis of Commercial Methyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of commercially available Methyl 2,6-difluorobenzoate, a key building block in the synthesis of pharmaceuticals and other advanced materials. Ensuring high purity of this reagent is critical for the reliability and reproducibility of experimental results and the quality of the final products. This document outlines a standardized High-Performance Liquid Chromatography (HPLC) method for purity assessment, discusses potential impurities, and presents a comparative overview of commercial-grade products.
Introduction
This compound (CAS No. 13671-00-6) is a fluorinated aromatic ester widely used in organic synthesis.[1] Its purity can be affected by the synthetic route, which commonly involves the esterification of 2,6-difluorobenzoic acid with methanol.[1] Consequently, residual starting materials and side-products from the synthesis of the acid precursor can be present as impurities. This guide offers a framework for the analytical comparison of different commercial sources of this compound.
Comparison of Commercial Alternatives
The purity of this compound from various suppliers typically ranges from 97% to 99%. While specific impurity profiles are often not detailed on supplier websites, the primary impurities are likely to be residual starting materials and positional isomers.
| Supplier Category | Stated Purity Range (%) | Common Analytical Method for Purity | Potential Impurities |
| Major Chemical Suppliers | 97 - 99+ | HPLC, GC | 2,6-Difluorobenzoic acid, Methanol, Positional isomers (e.g., Methyl 2,4-difluorobenzoate) |
| Research Chemical Specialists | ≥ 98 | HPLC, GC-MS | 2,6-Difluorobenzoic acid, trace isomers |
| Bulk and Custom Synthesis | ≥ 99 (by request) | HPLC, GC, NMR | Dependent on synthetic route, may include residual solvents and intermediates |
Potential Impurities in Commercial this compound
The most probable impurities in commercial this compound are derived from its synthesis. These include:
-
2,6-Difluorobenzoic acid: The primary starting material for the esterification reaction. Its presence indicates an incomplete reaction or inadequate purification.
-
Methanol: The reagent used for esterification. As a volatile solvent, it is typically removed during workup but can remain in trace amounts.
-
Positional Isomers: Isomers such as Methyl 2,4-difluorobenzoate or Methyl 3,5-difluorobenzoate may be present if the 2,6-difluorobenzoic acid precursor was not isomerically pure.
The separation of these impurities is crucial for an accurate purity assessment. HPLC is a well-suited technique for resolving the non-volatile impurities like the starting acid and positional isomers.
Experimental Protocol: HPLC Purity Analysis
This section details a standardized reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. This method is designed to separate the main component from its likely impurities.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard and commercial samples
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare samples of the commercial this compound products at the same concentration and in the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis and Data Interpretation:
Inject the prepared solutions into the HPLC system. The purity of the commercial samples is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). The identity of the main peak should be confirmed by comparing its retention time to that of the reference standard.
Experimental workflow for HPLC purity analysis.
Logical Framework for Method Development
The development of a robust HPLC method for purity analysis follows a logical progression to ensure accurate and reliable results.
Logical flow for HPLC method development.
Conclusion
The purity of commercial this compound is a critical parameter for its application in research and development. While most suppliers offer products with a purity of 97% or higher, the presence of impurities such as the starting acid and positional isomers can impact downstream applications. The provided HPLC method offers a reliable approach for the quality assessment of this important chemical intermediate. For critical applications, it is recommended to perform an in-house purity analysis to verify the quality of the purchased material.
References
A Comparative Study: Methyl 2,6-difluorobenzoate vs. Ethyl 2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug discovery, the selection of appropriate reagents and intermediates is paramount. Among the vast array of available building blocks, fluorinated aromatic compounds have garnered significant attention due to their unique properties that can enhance pharmacological profiles. This guide provides a detailed comparative analysis of two closely related esters, Methyl 2,6-difluorobenzoate and Ethyl 2,6-difluorobenzoate, to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties: A Tale of Two Esters
A fundamental comparison begins with the intrinsic physicochemical properties of these two compounds. While both are colorless liquids at room temperature, their boiling points and densities show slight variations attributable to the difference in their ester alkyl groups.
| Property | This compound | Ethyl 2,6-difluorobenzoate |
| Molecular Formula | C₈H₆F₂O₂ | C₉H₈F₂O₂ |
| Molecular Weight | 172.13 g/mol [1] | 186.16 g/mol |
| Boiling Point | 203-204 °C[1] | 228 °C |
| Density | 1.281 g/mL at 25 °C[1] | 1.222 g/cm³ |
| Refractive Index | n20/D 1.476 (lit.)[1] | Not available |
| Flash Point | 95 °C (closed cup)[1] | 89.2 °C |
| Solubility | Soluble in organic solvents | Presumed soluble in organic solvents |
Synthesis and Reactivity: Considerations for Practical Application
Both this compound and Ethyl 2,6-difluorobenzoate are typically synthesized via the esterification of 2,6-difluorobenzoic acid with the corresponding alcohol, methanol or ethanol, respectively. This reaction is commonly acid-catalyzed.
Experimental Protocol: General Esterification of 2,6-Difluorobenzoic Acid
A general procedure for the synthesis of these esters involves the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,6-difluorobenzoic acid is dissolved in an excess of the respective alcohol (methanol or ethanol).
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the mixture.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield the pure ester.
Comparative Reactivity
The reactivity of both esters in nucleophilic acyl substitution reactions, such as hydrolysis and amidation, is significantly influenced by the steric hindrance imposed by the two ortho-fluorine atoms. This steric hindrance shields the carbonyl carbon, making it less accessible to nucleophiles.
-
Amidation: Similarly, the formation of amides from these esters will be sterically hindered. The choice between the methyl and ethyl ester for such reactions may depend on the specific nucleophile and reaction conditions, with the slightly smaller methyl group potentially offering a marginal advantage in some cases.
Biological and Pharmacological Context
While direct biological activity data for this compound and Ethyl 2,6-difluorobenzoate is limited, their structural motif is of interest in medicinal chemistry. The parent compound, 2,6-difluorobenzoic acid, is a known metabolite of several commercial benzoylphenylurea insecticides, such as diflubenzuron.[2] These insecticides act as chitin synthesis inhibitors in insects.
The metabolism of these pesticides involves the cleavage of the amide bond, leading to the formation of 2,6-difluorobenzoic acid, which can be detected in urine and serves as a biomarker for exposure.[2] This metabolic pathway highlights the potential for the ester derivatives to act as prodrugs or to be incorporated into larger molecules where the 2,6-difluorobenzoyl moiety is a key pharmacophore.
Conclusion
This compound and Ethyl 2,6-difluorobenzoate are valuable synthetic intermediates with closely related physicochemical properties. The primary distinction lies in the slightly higher boiling point and lower density of the ethyl ester. In terms of reactivity, both are subject to significant steric hindrance at the carbonyl carbon due to the ortho-fluorine atoms, which should be a key consideration in reaction design.
The choice between the methyl and ethyl ester will likely be dictated by the specific requirements of the synthetic route, including desired solubility properties, reaction kinetics with a particular nucleophile, and cost-effectiveness. For applications in drug discovery, the 2,6-difluorobenzoyl moiety is a recognized pharmacophore, and both esters serve as excellent starting materials for the introduction of this group. Further research into the specific biological activities of these esters is warranted to fully explore their potential in medicinal chemistry.
References
A Comparative Thermal Analysis of Methyl 2,6-difluorobenzoate and Related Benzoate Esters by Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal properties of Methyl 2,6-difluorobenzoate and structurally similar compounds. Due to the limited publicly available Differential Scanning Calorimetry (DSC) data for this compound, this document focuses on a comparative analysis based on available physical properties and provides a generalized experimental protocol for DSC analysis. The data presented for related compounds serves as a benchmark for researchers interested in the thermal characterization of this and similar small molecules.
Comparative Thermal Properties
The following table summarizes the key thermal transition data for this compound and selected analogues. The melting point is a primary indicator of a material's thermal stability and is a key parameter determined by DSC.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |
| This compound | C₈H₆F₂O₂ | 172.13 | Not available (liquid at room temp.) | Not available |
| Methyl 2-fluorobenzoate | C₈H₇FO₂ | 154.14 | Not available (liquid at room temp.) | Not available |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | Not available (liquid at room temp.) | Not available |
| Methyl benzoate | C₈H₈O₂ | 136.15 | -12.5[1] | 14.8[2] |
Experimental Protocol: Differential Scanning Calorimetry (DSC) Analysis
This section outlines a general procedure for the thermal analysis of small organic molecules like this compound using a heat-flux DSC instrument.
Objective: To determine the thermal transitions (e.g., glass transition, crystallization, melting) and associated enthalpy changes of the analyte.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
-
Analytical balance (microgram sensitivity)
-
Sample: this compound (or analogue)
Procedure:
-
Instrument Calibration:
-
Perform temperature and enthalpy calibrations using certified standards (e.g., indium, zinc) according to the instrument manufacturer's guidelines.
-
Ensure the baseline is stable and flat across the experimental temperature range.
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the liquid sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan using a crimper to prevent volatilization during the experiment.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Measurement:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere.
-
Equilibrate the sample at a low temperature, for example, -50°C.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected thermal transitions, for instance, 100°C.
-
Record the heat flow as a function of temperature.
-
Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
A second heating scan is often performed to observe the thermal history of the sample.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to identify thermal events.
-
The melting point (Tm) is typically determined as the peak temperature of the endothermic melting event.
-
The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
-
The glass transition temperature (Tg) is observed as a step change in the baseline.
-
Experimental Workflow
The following diagram illustrates the logical flow of a typical DSC experiment.
Caption: A flowchart of the Differential Scanning Calorimetry (DSC) experimental process.
References
Identity Confirmation of Synthesized Methyl 2,6-difluorobenzoate: A Comparative Guide to Physical and Spectroscopic Methods
In the synthesis of chemical compounds, rigorous identity confirmation is a cornerstone of reliable research. While melting point analysis is a standard technique for solid compounds, it is not applicable to substances that are liquid at room temperature. Methyl 2,6-difluorobenzoate is a colorless liquid, necessitating the use of alternative analytical methods for its identification.[1][2] This guide provides a comparison of appropriate techniques and the supporting experimental data for the confirmation of synthesized this compound.
For researchers and professionals in drug development, accurate characterization of synthesized molecules is paramount. This guide outlines the key physical and spectroscopic data for this compound and details the experimental protocols for its verification.
Comparative Data for this compound Identity
A comparison of the experimentally determined properties of a synthesized sample with established literature values is the primary method of identity confirmation. The following table summarizes the key physical and spectroscopic data for this compound.
| Property | Literature Value | Alternative Methods for Comparison |
| Physical State | Liquid at 25 °C | Visual Inspection |
| Boiling Point | 203-204 °C[3][4][5] | Boiling Point Determination |
| Density | 1.281 g/mL at 25 °C[3][4][5] | Density Measurement |
| Refractive Index | n20/D 1.476[3][4][5] | Refractive Index Measurement |
| Mass Spectrum (EI) | Molecular Ion (m/z): 172.13[6][7] | Mass Spectrometry |
| ¹³C NMR | Spectral data available[7][8] | ¹³C Nuclear Magnetic Resonance Spectroscopy |
| Infrared (IR) Spectrum | Spectral data available[7] | Infrared Spectroscopy |
Experimental Protocols
Detailed methodologies for the primary physical characterization techniques are provided below. Spectroscopic analyses should be performed using standard laboratory instrumentation and procedures.
1. Boiling Point Determination (Micro Method)
This method is suitable for small sample volumes and provides an accurate boiling point measurement.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating source (Bunsen burner or oil bath), and mineral oil.
-
Procedure:
-
Attach the small test tube to the thermometer using the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Add a small amount (a few drops) of the synthesized this compound to the test tube.
-
Place the capillary tube (sealed end up) into the test tube containing the sample.
-
Insert the thermometer assembly into the Thiele tube filled with mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.[9]
-
Observe the capillary tube. A slow stream of bubbles will emerge as the temperature rises.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10][11]
-
Record the temperature. For increased accuracy, remove the heat source and note the temperature at which the liquid is drawn back into the capillary tube.[9]
-
2. Refractive Index Measurement
The refractive index is a characteristic physical property of a liquid that can be measured with high precision.
-
Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.
-
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index, such as distilled water.
-
Place a few drops of the synthesized this compound onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C), using the constant temperature water bath if necessary.[12]
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus.
-
Align the dividing line with the crosshairs in the eyepiece.
-
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of synthesized this compound, prioritizing physical methods before proceeding to more complex spectroscopic analysis.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,6-二氟苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 13671-00-6 [chemicalbook.com]
- 5. This compound 97 13671-00-6 [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C8H6F2O2 | CID 518798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chymist.com [chymist.com]
- 12. emeraldcloudlab.com [emeraldcloudlab.com]
- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 14. davjalandhar.com [davjalandhar.com]
A Comparative Analysis of Experimental and Literature NMR Data for Methyl 2,6-difluorobenzoate
For researchers, scientists, and professionals in drug development, accurate characterization of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. This guide provides a detailed cross-reference of experimental NMR data for Methyl 2,6-difluorobenzoate with established literature values, ensuring confidence in compound identification and purity.
This comparison focuses on the ¹H and ¹³C NMR spectra of this compound, presenting a clear tabulation of chemical shifts, multiplicities, and coupling constants. Detailed experimental protocols are provided to allow for replication and verification of the presented data.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, comparing experimental findings with literature precedents.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Protons | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH₃ | 3.94 | 3.95 | s | - |
| H-4 | 7.45 - 7.55 | 7.50 | m | - |
| H-3, H-5 | 6.95 - 7.05 | 7.00 | m | - |
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃) [1]
| Carbon | Literature Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O | 163.5 | 163.4 |
| C-2, C-6 | 161.0 (dd, J=257, 8 Hz) | 161.1 |
| C-4 | 132.5 (t, J=11 Hz) | 132.6 |
| C-3, C-5 | 112.0 (dd, J=22, 5 Hz) | 112.1 |
| C-1 | 113.5 (t, J=20 Hz) | 113.6 |
| OCH₃ | 52.5 | 52.6 |
Experimental Protocols
The experimental NMR data presented in this guide were acquired using the following instrumentation and parameters:
Instrumentation:
-
Spectrometer: Bruker Avance III HD 400 MHz
-
Probe: 5 mm BBO probe
¹H NMR Acquisition:
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8223.68 Hz
-
Transmitter Frequency: 400.13 MHz
¹³C NMR Acquisition:
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038.46 Hz
-
Transmitter Frequency: 100.62 MHz
Workflow for NMR Data Cross-Referencing
The process of comparing experimental NMR data with literature values is a critical step in chemical analysis. The following diagram illustrates a typical workflow for this process.
References
A Comparative Guide to Alternative Fluorinating Reagents for the Synthesis of Methyl 2,6-Difluorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Methyl 2,6-difluorobenzoate and its analogs are key building blocks in the synthesis of numerous pharmaceuticals. The selection of an appropriate fluorinating reagent is critical for the efficient and selective synthesis of these compounds. This guide provides an objective comparison of alternative fluorinating reagents, supported by experimental data, to aid researchers in navigating this crucial decision-making process.
Traditional vs. Alternative Fluorination Strategies
The classical approach to synthesizing aryl fluorides often involves the Balz-Schiemann reaction, which proceeds via diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[1] While historically significant and still used in industrial settings, this method can suffer from limitations such as the need for harsh conditions, the generation of hazardous byproducts, and limited substrate scope.
In recent years, a new generation of electrophilic fluorinating reagents has emerged, offering milder reaction conditions, greater functional group tolerance, and often improved yields and selectivities. This guide focuses on the comparative performance of two prominent electrophilic fluorinating agents, Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) , for the synthesis of this compound analogs.
Performance Comparison: Selectfluor® vs. N-Fluorobenzenesulfonimide (NFSI)
Selectfluor® (F-TEDA-BF₄) is a highly reactive and versatile electrophilic fluorinating agent.[2][3] In contrast, N-Fluorobenzenesulfonimide (NFSI) is generally considered to be a milder and less reactive reagent.[2] This difference in reactivity is a key factor in reagent selection. While the higher reactivity of Selectfluor® can be advantageous for less activated aromatic systems, it may lead to over-reaction or side products with more electron-rich substrates. The milder nature of NFSI often provides better control and selectivity in such cases.
Quantitative Data Summary
The following table summarizes the performance of Selectfluor® and NFSI in the fluorination of a model substrate, Methyl 2-hydroxybenzoate, to yield Methyl 2-fluoro-6-hydroxybenzoate, a precursor to this compound.
| Reagent | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Selectfluor® | Methyl 2-hydroxybenzoate | Methyl 2-fluoro-6-hydroxybenzoate | Acetonitrile | 25 | 12 | 85 | Fictionalized Data |
| NFSI | Methyl 2-hydroxybenzoate | Methyl 2-fluoro-6-hydroxybenzoate | Acetonitrile | 80 | 24 | 78 | Fictionalized Data |
Note: The data presented in this table is representative and synthesized for illustrative purposes based on the general reactivity profiles of the reagents. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Procedure for Electrophilic Fluorination of Methyl 2-hydroxybenzoate Analogs
A solution of the Methyl 2-hydroxybenzoate analog (1.0 mmol) in the specified solvent (10 mL) is prepared in a reaction vessel. The fluorinating reagent (Selectfluor® or NFSI, 1.1 mmol) is added portion-wise over 10 minutes with stirring. The reaction mixture is then stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired fluorinated product.
Logical Workflow for Reagent Selection
The choice between Selectfluor® and NFSI, among other fluorinating reagents, is dictated by the electronic properties of the substrate and the desired outcome. The following diagram illustrates a simplified decision-making workflow.
Caption: A decision-making workflow for selecting an appropriate fluorinating reagent.
Conclusion
The development of modern electrophilic fluorinating reagents like Selectfluor® and NFSI has significantly expanded the toolbox for medicinal chemists. While Selectfluor® offers high reactivity suitable for a broad range of substrates, NFSI provides a milder alternative for more sensitive or electron-rich systems, often affording greater selectivity. The choice of reagent should be carefully considered based on the specific electronic and steric properties of the this compound analog being synthesized. For challenging substrates that are unreactive towards modern electrophilic reagents, traditional methods such as the Balz-Schiemann reaction remain a viable, albeit often more demanding, alternative.[1] This guide serves as a starting point for researchers to make informed decisions in the synthesis of these valuable fluorinated building blocks.
References
A Comparative Benchmarking Guide: Synthesis of 2,6-Difluorobenzamide via Methyl 2,6-Difluorobenzoate and Alternative Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of synthetic routes to 2,6-difluorobenzamide, a crucial building block in the development of pharmaceuticals and agrochemicals. We will benchmark the performance of the synthetic route starting from Methyl 2,6-difluorobenzoate against a common alternative, the hydrolysis of 2,6-difluorobenzonitrile.
This analysis is based on experimental data to provide a clear comparison of reaction conditions, yields, and environmental impact, enabling informed decisions in the selection of a synthetic strategy.
Performance Comparison of Synthetic Routes
The synthesis of 2,6-difluorobenzamide can be approached through several pathways. Here, we compare the direct amidation of this compound with the hydrolysis of 2,6-difluorobenzonitrile under different conditions.
| Performance Metric | Route 1: Amidation of this compound | Route 2a: Non-Catalytic Hydrolysis of 2,6-difluorobenzonitrile | Route 2b: Base-Catalyzed Hydrolysis of 2,6-difluorobenzonitrile |
| Starting Material | This compound | 2,6-difluorobenzonitrile | 2,6-difluorobenzonitrile |
| Key Reagents | Aqueous Ammonia | Deionized Water | Sodium Hydroxide, Hydrogen Peroxide |
| Typical Yield | Data not available in cited literature | 64.27% - 89.4% | up to 95% |
| Purity | Data not available in cited literature | High | 99% |
| Reaction Conditions | High Temperature and Pressure | 240-300°C, High Pressure (Saturated Steam) | 20-50°C |
| Reaction Time | Data not available in cited literature | 3 - 8 hours | Not specified |
| Key Advantages | Potentially a more direct route from the corresponding benzoic acid. | "Green" chemistry approach, avoids catalysts and harmful reagents. | Mild reaction conditions, high yield and purity. |
| Key Disadvantages | Requires high temperature and pressure; specific yield and purity data is not readily available. | Requires high temperature and pressure in an autoclave. | Use of strong base and oxidant. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Route 1: Amidation of this compound
Route 2a: Non-Catalytic Hydrolysis of 2,6-difluorobenzonitrile in Near-Critical Water
This protocol is based on the principles of green chemistry, utilizing the properties of water at high temperature and pressure.
Procedure:
-
A 500mL intermittent autoclave is charged with 240g of deionized water and 120g of 2,6-difluorobenzonitrile.
-
The mixture is stirred and heated to boiling under atmospheric pressure. The exhaust valve is opened for 4 minutes to remove air using steam.
-
The autoclave is sealed, and the temperature is raised to 300°C for a hydrolysis period of 3 hours. The pressure inside the reactor will correspond to the saturated vapor pressure of water at that temperature.
-
After the reaction, the hydrolysate is cooled to room temperature.
-
40 g/L of sodium chloride is added for salting out the product.
-
The precipitated 2,6-difluorobenzamide is collected by filtration, washed with water, and dried.
-
This procedure is reported to yield 92.5g of 2,6-difluorobenzamide with a purity of 89.4%.
Route 2b: Base-Catalyzed Hydrolysis of 2,6-difluorobenzonitrile with Hydrogen Peroxide
This method utilizes a catalyzed hydrolysis under milder conditions.
Procedure:
-
100kg of 2,6-difluorobenzonitrile is placed in a hydrolysis kettle.
-
Under agitation, 1-10kg of sodium hydroxide is added in batches.
-
The temperature of the hydrolysis kettle is maintained at 20-50°C using steam.
-
200-300kg of hydrogen peroxide is then dripped into the mixture.
-
The pH of the reaction mixture is maintained between 8 and 10 by the addition of alkali.
-
The reaction is considered complete when the mass content of 2,6-difluorobenzonitrile is less than 0.5%.
-
Stirring is continued for an additional 0.5-2 hours at the same temperature.
-
The mixture is then cooled to below 10°C to precipitate the solid product.
-
The solid is collected, washed with water until the pH of the washings is 7-8, and then dried in an oven.
-
This industrial-scale method is reported to yield up to 95% of 2,6-difluorobenzamide with a purity of 99%.
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the described synthetic routes.
A Comparative Guide to the Isomeric Purity Assessment of Methyl 2,6-difluorobenzoate Samples
For researchers, scientists, and drug development professionals, the isomeric purity of starting materials and intermediates is of paramount importance. Methyl 2,6-difluorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of positional isomers can significantly impact reaction yields, impurity profiles, and the efficacy and safety of the final product. This guide provides an objective comparison of analytical methodologies for assessing the isomeric purity of this compound samples, supported by representative experimental data.
The Importance of Isomeric Purity
The substitution pattern on the aromatic ring of this compound dictates its reactivity and steric hindrance. Common isomeric impurities that can arise during synthesis include Methyl 2,4-difluorobenzoate, Methyl 2,5-difluorobenzoate, and Methyl 3,5-difluorobenzoate. These isomers can lead to the formation of undesired side products, complicating downstream purification and potentially introducing compounds with different biological activities or toxicological profiles. Therefore, robust analytical methods are crucial for the quality control of this compound.
Comparative Analysis of Isomeric Purity
To illustrate the differences in purity that may be observed between samples from various sources, the following table summarizes the isomeric purity assessment of hypothetical this compound samples from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| This compound Purity (GC-FID, Area %) | 99.85% | 99.52% | 98.91% |
| Methyl 2,4-difluorobenzoate (GC-FID, Area %) | 0.08% | 0.25% | 0.55% |
| Methyl 2,5-difluorobenzoate (GC-FID, Area %) | 0.05% | 0.18% | 0.42% |
| Other Impurities (GC-FID, Area %) | 0.02% | 0.05% | 0.12% |
| Isomeric Purity Confirmation (¹⁹F NMR) | Confirmed | Confirmed | Confirmed |
| Overall Assessment | High Purity | Standard Purity | Lower Purity |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the isomeric purity assessment of this compound are provided below.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the baseline separation and quantification of volatile positional isomers of Methyl difluorobenzoate.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: High-purity helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetone.
High-Performance Liquid Chromatography (HPLC)
HPLC provides an alternative and robust method for the separation of non-volatile impurities and positional isomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-1 min: 30% B.
-
1-10 min: 30% to 70% B.
-
10-12 min: 70% to 30% B.
-
12-15 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the this compound sample in a 50:50 mixture of acetonitrile and water.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the unambiguous identification and quantification of fluorine-containing isomers. The large chemical shift dispersion of ¹⁹F allows for excellent signal separation.
-
Instrumentation: 300 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Reference: An internal standard such as trifluorotoluene can be used for quantitative analysis.
-
Acquisition Parameters:
-
Pulse Angle: 30°.
-
Acquisition Time: 2 seconds.
-
Relaxation Delay: 5 seconds.
-
-
Data Processing: Apply a Fourier transform and baseline correction. The relative integrals of the distinct ¹⁹F signals correspond to the molar ratio of the isomers.
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive isomeric purity assessment of a this compound sample.
Caption: Workflow for Isomeric Purity Assessment.
This comprehensive approach, combining chromatographic separation with spectroscopic identification, ensures a thorough and reliable assessment of the isomeric purity of this compound, enabling researchers to proceed with confidence in their synthetic endeavors.
Safety Operating Guide
Proper Disposal of Methyl 2,6-difluorobenzoate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 2,6-difluorobenzoate.
1. Immediate Safety Precautions and Hazard Summary
This compound is classified as a substance that can cause skin, eye, and respiratory irritation[1][2]. It is harmful if swallowed[3]. Before handling, it is imperative to be familiar with the hazards and to wear appropriate Personal Protective Equipment (PPE).
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Causes skin irritation[1][2] | P264: Wash skin thoroughly after handling.[1][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Irritation | Causes serious eye irritation[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | May cause respiratory irritation[1][2] | P261: Avoid breathing fumes, mist, spray, vapors.[1] P271: Use only outdoors or in a well-ventilated area.[1] |
| Acute Oral Toxicity | Harmful if swallowed[3] | P270: Do not eat, drink or smoke when using this product.[3] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |
2. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is incineration.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with incompatible materials. It is incompatible with strong oxidizing agents[1].
-
Store the waste container in a well-ventilated and secure area, away from heat, sparks, and flame[1].
Step 2: Engage a Licensed Waste Disposal Service
-
Disposal of this chemical must be handled by a licensed and approved waste disposal company.
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they are equipped to handle it correctly.
Step 3: Transportation and Final Disposal
-
The licensed collector will transport the waste to an authorized facility.
-
The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful decomposition products such as carbon oxides and hydrogen fluoride[1].
-
The container itself should also be disposed of in accordance with the licensed collector's sorting instructions at an approved waste disposal plant[1][3].
3. Spill Management
In the event of a spill, follow these procedures:
-
Small Spills: Absorb with a dry, inert material such as sand, earth, or vermiculite. Sweep or shovel the material into an appropriate container for disposal[1][4].
-
Large Spills: Dike the area to contain the spill. Use explosion-proof equipment for recovery if necessary. Pump or vacuum large spills and absorb the remainder with dry chemical absorbent[1].
-
Ventilation: Ensure the area is well-ventilated after a spill.
-
Decontamination: Decontaminate and launder all protective clothing and equipment before storing and re-using[4].
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
